2,5-Anhydro-2,5-imino-D-glucitol
説明
特性
CAS番号 |
132295-44-4 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
(2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChIキー |
PFYHYHZGDNWFIF-JMSAOHGTSA-N |
異性体SMILES |
C([C@H]1[C@H](C([C@H](N1)CO)O)O)O |
正規SMILES |
C(C1C(C(C(N1)CO)O)O)O |
同義語 |
(2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol; 2,5-Anhydro-2,5-imino-D-glucitol |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: A Promising Pharmacological Chaperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-2,5-imino-D-glucitol, also known by its synonyms isofagomine and the former experimental drug name afegostat, is a potent iminosugar that functions as a glycosidase inhibitor.[1][2] Its primary area of investigation has been as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the gene encoding the enzyme acid β-glucosidase (GCase).[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed mechanism of action, experimental protocols for its evaluation, and a summary of its clinical development.
Chemical and Physical Properties
This compound is a white solid with the following properties:
| Property | Value | Reference |
| IUPAC Name | (2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | [5] |
| Synonyms | Isofagomine, Afegostat, (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | [1][2][5] |
| CAS Number | 132295-44-4 | [6] |
| Chemical Formula | C₆H₁₃NO₄ | [5][6] |
| Molecular Weight | 163.17 g/mol | [5][6] |
| Melting Point | 139-142.5 °C | [6] |
| Solubility | Soluble in water and methanol. | [7] |
| Appearance | Solid |
Mechanism of Action: A Pharmacological Chaperone for Gaucher Disease
Gaucher disease is characterized by the accumulation of glucosylceramide in lysosomes due to deficient activity of the GCase enzyme.[4] Many mutations in the GBA1 gene, which encodes GCase, lead to the production of misfolded, unstable enzyme variants that are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway and fail to traffic to the lysosome.[8][9][10]
This compound acts as a pharmacological chaperone by selectively binding to the active site of these misfolded GCase variants in the endoplasmic reticulum (ER).[1][2][11] This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent transport through the Golgi apparatus to the lysosome.[11] Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly folded GCase to hydrolyze its substrate, glucosylceramide.[11] This mechanism effectively increases the amount of functional GCase in the lysosome, thereby addressing the root cause of Gaucher disease.[1][3]
The following diagram illustrates the mechanism of action of this compound in rescuing mutant GCase from ER-associated degradation.
References
- 1. ERdj3 is an Endoplasmic Reticulum Degradation Factor for Mutant Glucocerebrosidase Variants Linked to Gaucher’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afegostat - Wikipedia [en.wikipedia.org]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 7. ERdj3 is an endoplasmic reticulum degradation factor for mutant glucocerebrosidase variants linked to Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mutant glucocerebrosidase in Gaucher disease recruits Hsp27 to the Hsp90 chaperone complex for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaucherdisease.org [gaucherdisease.org]
An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine, is a notable iminosugar with significant applications in glycobiology and therapeutic research. As an analogue of D-glucose, it exhibits potent inhibitory activity against various glycosidases. This property has led to its investigation as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Gaucher disease. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action as a pharmacological chaperone.
Molecular Structure and Chemical Identity
This compound is a bicyclic molecule with a pyrrolidine ring fused to a tetrahydrofuran ring. Its structure is characterized by the presence of multiple hydroxyl groups, which contribute to its water solubility and ability to mimic natural sugars.
Chemical Structure:
-
2D Structure: (A 2D chemical structure diagram would be depicted here in a full document)
-
3D Structure: (A 3D chemical structure diagram would be depicted here in a full document)
IUPAC Name: (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Stereochemistry: The stereochemistry of the chiral centers is crucial for its biological activity, determining its specific interaction with the active sites of target enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₄ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Melting Point | 139-142.5 °C | [2] |
| Appearance | White Crystalline Solid | |
| Solubility | Soluble in methanol. | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis and Characterization
Experimental Protocol: Synthesis from 5-keto-D-fructose
A common synthetic route to this compound involves the reductive amination of 5-keto-D-fructose. The following is a representative protocol:
Materials:
-
5-keto-D-fructose
-
Ammonium formate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dowex 50W-X8 resin (H⁺ form)
-
Ammonia solution
Procedure:
-
Reductive Amination: A solution of 5-keto-D-fructose and a large excess of ammonium formate in methanol is prepared. The reaction mixture is stirred at room temperature.
-
Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture, and the stirring is continued for several hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and applied to a Dowex 50W-X8 (H⁺ form) column.
-
Elution: The column is washed with water to remove unreacted starting material and by-products. The desired product is then eluted with a dilute ammonia solution.
-
Purification: The fractions containing the product are collected, and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule, confirming the presence of the pyrrolidine ring and the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments, further verifying the molecular structure. A recent publication provides detailed 1H and 13C NMR data for 2,5-dideoxy-2,5-imino-d-glucitol (DGDP) in D₂O:
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For the protonated molecule [M+H]⁺, the calculated m/z is 164.0917, and a found value of 164.0917 has been reported.[3]
Biological Activity and Mechanism of Action
Glycosidase Inhibition
Pharmacological Chaperone in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of glucosylceramide in lysosomes. Many mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its degradation by the ER-associated degradation (ERAD) pathway and preventing its transport to the lysosome.
This compound acts as a pharmacological chaperone by binding to the misfolded GCase in the ER. This binding stabilizes the protein, allowing it to pass the ER quality control checks and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly folded GCase can perform its function of degrading glucosylceramide.
The following diagram illustrates the mechanism of action of this compound as a pharmacological chaperone in Gaucher disease.
References
- 1. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]
- 2. This compound CAS#: 132295-44-4 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-dideoxy-2,5-imino-D-glucitol: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-dideoxy-2,5-imino-D-glucitol (DGDP), a polyhydroxylated pyrrolidine, belongs to the iminosugar class of compounds. These sugar analogues, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors due to their ability to mimic the transition state of glycosidic bond cleavage. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of DGDP, with a focus on its role as a tool for studying and potentially treating lysosomal storage disorders such as Pompe disease.
Discovery and History
The field of iminosugars gained significant attention with the discovery of naturally occurring glycosidase inhibitors. While the diastereomer of DGDP, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), has been isolated from natural sources, the discovery of 2,5-dideoxy-2,5-imino-D-glucitol is rooted in synthetic chemistry.
The first synthesis of DGDP is attributed to the research group of G.W.J. Fleet in 1991 . Their work, published in Tetrahedron: Asymmetry, described the stereoselective synthesis of this novel polyhydroxylated pyrrolidine. This seminal work opened the door for further investigation into the biological activities of DGDP and its potential as a glycosidase inhibitor. While the initial synthesis has been refined over the years, this 1991 publication marks the beginning of the scientific journey with this compound.
Synthetic Methodologies
The synthesis of 2,5-dideoxy-2,5-imino-D-glucitol has evolved to improve yield and stereoselectivity. A modern and efficient method involves a multi-step synthesis starting from L-sorbose.
Experimental Protocol: Synthesis of 2,5-dideoxy-2,5-imino-D-glucitol from L-Sorbose
This protocol is adapted from a multigram-scale synthesis and involves a regioselective Appel reaction followed by intramolecular reductive amination.[1]
Materials:
-
L-Sorbose
-
2-Chloroethanol
-
Acetyl chloride
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Diatomaceous earth (Celite®)
-
Parr apparatus or similar hydrogenation reactor
Procedure:
-
Fischer Glycosylation: L-Sorbose is reacted with 2-chloroethanol and a catalytic amount of acetyl chloride to produce 2-chloroethyl-α-L-sorbopyranoside.
-
Regioselective Appel Reaction: The resulting sorbopyranoside is treated with carbon tetrabromide and triphenylphosphine in a suitable solvent to selectively brominate the C-5 position.
-
Azide Substitution: The C-5 bromide is then displaced with sodium azide in DMF to yield 5-azido-5-deoxy-α-L-sorbopyranoside.
-
Hydrolysis: The glycoside is hydrolyzed using aqueous trifluoroacetic acid to remove the 2-chloroethyl group.
-
Intramolecular Reductive Amination: The 5-azido-5-deoxy-α-L-sorbopyranose is dissolved in a 1:1 mixture of water and methanol. 10% Pd/C is added, and the mixture is subjected to hydrogenation (4 bar H₂) in a Parr apparatus for 24 hours.
-
Purification: The reaction mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.
Experimental Workflow for the Synthesis of 2,5-dideoxy-2,5-imino-D-glucitol
References
The Iminosugar DGDP: A Potent Glycosidase Inhibitor with Antiviral Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The iminosugar 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) is a polyhydroxylated pyrrolidine that has garnered significant interest within the scientific community for its potent biological activities. As a structural mimic of monosaccharides, DGDP effectively inhibits the function of various glycosidase enzymes, which play crucial roles in a wide range of biological processes. This inhibitory action forms the basis of its potential therapeutic applications, including in the fields of antiviral and metabolic disease research. This technical guide provides a comprehensive overview of the biological activity of DGDP, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Glycosidase Inhibition
DGDP is a potent competitive inhibitor of both α- and β-glucosidases.[1] These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, DGDP binds to the active site of these enzymes, preventing them from carrying out their normal function.[2]
Quantitative Glycosidase Inhibition Data
| Enzyme Target | Inhibitor | IC50 / Ki | Source |
| β-Glucosidase (Agrobacterium sp.) | DMDP derivatives | Ki values in the nanomolar range | [3][4] |
| Invertase | DMDP | Potent inhibitor | [5] |
| α-Glucosidase | DMDP | Potent inhibitor | [5] |
Antiviral Activity
The antiviral activity of many iminosugars, including potentially DGDP, stems from their ability to inhibit host endoplasmic reticulum (ER) α-glucosidases I and II.[6] These enzymes are critical for the proper folding of viral envelope glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles or the retention of viral proteins within the ER, thereby reducing viral load.[6]
Quantitative Antiviral Activity Data
Specific antiviral data for DGDP against particular viruses is not extensively reported in the available literature. The following table presents data for other well-studied iminosugars to illustrate the potential antiviral efficacy of this class of compounds.
| Virus | Iminosugar | EC50 / EC90 | Cell Line | Source |
| Dengue Virus (DENV) | Novel DNJ derivatives | EC90: 0.2 to 0.6 μM | Cell cultures | [1] |
| Hepatitis C Virus (HCV) | N-nonyl-deoxynojirimycin (NN-DNJ) | - | - | [6] |
| Human Immunodeficiency Virus (HIV) | N-butyl-deoxynojirimycin (NB-DNJ) | - | - | [6] |
| Influenza A Virus | N-nonyl-deoxynojirimycin (NN-DNJ) | Strain-specific inhibition | Cell culture | [6] |
Experimental Protocols
Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)
A common synthetic route to DGDP involves the intramolecular reductive amination of a suitable azido-sugar precursor.[7]
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrogenation apparatus (e.g., Parr apparatus)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Dissolve 5-azido-5-deoxy-α-L-sorbopyranose in a 1:1 mixture of water and methanol.
-
Carefully add 10% Pd/C to the solution.
-
Transfer the mixture to a hydrogenation apparatus.
-
Pressurize the apparatus with hydrogen gas to 4 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Thoroughly wash the catalyst with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield DGDP as a colorless solid.[7]
In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (DGDP)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (DGDP) in phosphate buffer.
-
In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.
-
Add the different concentrations of the test compound to the respective wells. A control well should contain only the buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vitro β-Glucosidase Inhibition Assay
This protocol is similar to the α-glucosidase assay, with the primary difference being the enzyme and substrate used.
Materials:
-
β-Glucosidase (e.g., from almonds or Agrobacterium sp.)
-
p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) as the substrate
-
Test compound (DGDP)
-
Appropriate buffer (e.g., citrate or phosphate buffer, pH adjusted for optimal enzyme activity)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as for the α-glucosidase inhibition assay, substituting β-glucosidase and pNP-β-Glc.
-
Ensure the buffer system and pH are optimized for the specific β-glucosidase being used.
-
Calculate the percentage of inhibition and the IC50 value as described above.
Visualizations
Signaling Pathway: Inhibition of Glycosidase
Caption: Competitive inhibition of glycosidase by DGDP.
Experimental Workflow: Synthesis and Evaluation of DGDP
Caption: Workflow for DGDP synthesis and biological testing.
Logical Relationship: Antiviral Mechanism of Action
Caption: Antiviral mechanism of DGDP via glucosidase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dideoxy-2,5-imino-D-mannitol CAS 59920-31-9 — GlycoFineChem [glycofinechem.com]
- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a potent polyhydroxylated pyrrolidine, a class of compounds known as iminosugars. These molecules are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration provides significant metabolic stability and enables them to function as powerful inhibitors of glycosidases by mimicking the transition state of glycosidic bond cleavage. This technical guide provides a comprehensive overview of this compound, including its mechanism of action as a glycosidase inhibitor, detailed synthetic protocols, a compilation of its inhibitory constants against various glycosidases, and methodologies for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug discovery, and medicinal chemistry.
Introduction
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in numerous biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a wide range of diseases, such as diabetes, viral infections, and lysosomal storage disorders.[1] Iminosugars, natural or synthetic carbohydrate mimetics with a nitrogen atom in the ring, are potent and selective glycosidase inhibitors.[1]
This compound (DGDP) is a five-membered iminosugar that has garnered significant attention for its potent inhibitory activity, particularly against α-glucosidases.[1] Its ability to act as a transition state analogue makes it a highly effective competitive inhibitor. This guide delves into the technical details of DGDP as a glycosidase inhibitor, providing a foundation for its application in research and drug development.
Mechanism of Action
The inhibitory activity of this compound stems from its structural similarity to the natural pyranose substrates of glycosidases. The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of a glycosidic bond. This allows DGDP to bind with high affinity to the active site of the enzyme, acting as a competitive inhibitor.
Synthesis of this compound
A practical, multigram-scale stereoselective synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) has been developed from L-sorbose. This seven-step process offers a significant overall yield and requires only two chromatographic purification steps.
Experimental Protocol: Synthesis from L-Sorbose
The synthesis involves the following key transformations:
-
Protection of L-Sorbose: Formation of a protected sorbopyranose derivative.
-
Regioselective Appel Reaction: Introduction of a halogen at the C-5 position.
-
Azide Substitution: Displacement of the halogen with an azide group.
-
Deprotection: Removal of protecting groups.
-
Reductive Amination: Reduction of the azide and intramolecular cyclization to form the pyrrolidine ring.
-
Purification: Isolation of the final product.
Detailed Step-by-Step Procedure:
A detailed protocol for the synthesis of DGDP from L-sorbose has been reported, outlining a 7-step process with a 56% overall yield.[2][3][4][5] The key steps involve a regioselective Appel reaction to introduce a bromine at the C-5 position, followed by azide displacement, and subsequent reduction and cyclization.
Example of the final step: Hydrogenation of 5-azido-5-deoxy-α-L-sorbopyranose
-
To a round-bottom flask containing 5-azido-5-deoxy-α-L-sorbopyranose (5.90 g, 28.7 mmol), evacuated and placed under an argon atmosphere, is dissolved in a 1:1 mixture of H₂O/MeOH.
-
10% Pd/C (1 g) is added to the solution.
-
The mixture is transferred to a Parr apparatus and reacted under a H₂ atmosphere at 4 bar for 24 hours.
-
After 24 hours, the reaction mixture is filtered through diatomaceous earth, and the catalyst is washed repeatedly with MeOH.
-
The combined filtrate is concentrated in vacuo to afford DGDP as a colorless solid.[4]
Glycosidase Inhibition Data
This compound exhibits potent inhibitory activity against a range of glycosidases. The following tables summarize the available quantitative data (IC₅₀ and Kᵢ values).
Table 1: Inhibition of Glucosidases by this compound and its Derivatives
| Enzyme Source | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Human lysosomal α-glucosidase (GAA) | This compound | Potent inhibitor | - | Competitive |
| Agrobacterium sp. β-glucosidase | Derivatives of 2,5-dideoxy-2,5-imino-D-mannitol | - | 0.002 - 1 | - |
| Rat intestinal maltase | L-isoDMDP | - | 0.081 | Competitive |
| Wild-type glucocerebrosidase (cerezyme) | This compound analogue 1 | 507 | - | - |
| Wild-type glucocerebrosidase (cerezyme) | This compound analogue 2 | 393 | - | - |
Note: Data for DGDP against a wider range of specific glycosidases is dispersed in the literature. The table presents available data and highlights the potent nature of this class of inhibitors.
Experimental Protocols
Glycosidase Inhibition Assay
A common method to determine the inhibitory activity of compounds like DGDP is a chromogenic assay using a synthetic substrate.
Principle:
The glycosidase enzyme hydrolyzes a colorless p-nitrophenyl (pNP) glycoside substrate to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
This compound (inhibitor)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (DGDP) in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solutions at different concentrations to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Inhibition Type and Kᵢ Value
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. Vmax remains unchanged, while the apparent Km increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. Km remains unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km are reduced.
The Kᵢ can be calculated from the changes in the apparent Km or Vmax.
Applications and Future Perspectives
This compound and its derivatives hold significant promise in various therapeutic areas. Its potent α-glucosidase inhibition makes it a candidate for the development of anti-diabetic agents. Furthermore, its role as a pharmacological chaperone for enzymes like glucocerebrosidase is being explored for the treatment of lysosomal storage disorders such as Gaucher disease.
The pyrrolidine core of DGDP serves as a versatile scaffold for the synthesis of a diverse library of iminosugar derivatives. Structure-activity relationship (SAR) studies on these derivatives can lead to the discovery of more potent and selective inhibitors for specific glycosidases, opening new avenues for targeted therapies.
Conclusion
This compound is a powerful and well-characterized glycosidase inhibitor with a clear mechanism of action. The availability of efficient synthetic routes and established assay protocols facilitates its use in research and development. The comprehensive data and methodologies presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable iminosugar in glycobiology and the development of novel therapeutics.
References
- 1. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 2. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system | UBC Chemistry [chem.ubc.ca]
- 5. researchgate.net [researchgate.net]
The Role of 2,5-Anhydro-2,5-imino-D-glucitol and its Analogs in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminosugars are a class of polyhydroxylated alkaloids that, as mimics of natural carbohydrate substrates, act as potent and selective inhibitors of glycosidases and glycosyltransferases. This technical guide focuses on the pivotal role of 2,5-Anhydro-2,5-imino-D-glucitol, a pyrrolidine iminosugar, and its more extensively studied piperidine analog, isofagomine, within the field of glycobiology. These compounds serve as invaluable chemical tools for elucidating the function of glycosidases in cellular processes and as pharmacological chaperones for the treatment of lysosomal storage disorders, most notably Gaucher disease. This document provides an in-depth overview of their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the key biochemical pathways they influence.
Introduction: Iminosugars as Glycosidase Inhibitors
Glycobiology is the study of the structure, biosynthesis, and function of saccharides (glycans). Glycans are fundamentally involved in a vast array of biological processes, from protein folding and cellular adhesion to immune recognition and signal transduction. Glycosidases are the enzymes responsible for cleaving the glycosidic bonds that link monosaccharides, playing a critical role in the processing of glycoproteins and the catabolism of complex carbohydrates.
This compound and its analogs are classified as iminosugars. In these molecules, the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom. This structural modification allows them to mimic the transition state of the natural glycosidase substrate, binding with high affinity to the enzyme's active site and acting as potent competitive inhibitors.[1][2] This inhibitory action makes them powerful tools for studying carbohydrate-mediated biological processes and provides a foundation for therapeutic intervention in diseases characterized by aberrant glycosidase activity.
Mechanism of Action
The primary mechanism of action for this compound and isofagomine is the competitive inhibition of glycosidases.[1][2] However, their most significant therapeutic application lies in their function as pharmacological chaperones .
In many genetic disorders, such as Gaucher disease, a mutation in a lysosomal enzyme (e.g., acid β-glucosidase or glucocerebrosidase, GCase) leads to its misfolding within the endoplasmic reticulum (ER).[3] The cell's quality control machinery recognizes the misfolded protein and targets it for premature degradation, preventing it from reaching the lysosome where it would normally function.
Pharmacological chaperones are small molecules that can bind to the misfolded enzyme in the ER. This binding stabilizes the protein's conformation, allowing it to pass the ER quality control checks and be correctly trafficked through the Golgi apparatus to the lysosome.[3][4] Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme decreases, leading to its dissociation and allowing the now correctly localized enzyme to perform its catalytic function.[4] Isofagomine, for instance, binds with high affinity to GCase at the neutral pH of the ER and with lower affinity at the acidic pH of the lysosome.[4]
Figure 1: Mechanism of pharmacological chaperoning by isofagomine for mutant GCase.
A secondary, and highly important, role of these iminosugars is the inhibition of ER α-glucosidases I and II. These enzymes are critical for the processing of N-linked glycoproteins, a pathway essential for the correct folding of many proteins. By inhibiting these enzymes, compounds like this compound can disrupt the lifecycle of certain viruses that rely on host cell glycoprotein processing machinery.
Figure 2: Inhibition of N-linked glycan processing in the ER.
Quantitative Data: Inhibitory Potency
The efficacy of iminosugars is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency. The following tables summarize key quantitative data for isofagomine and related compounds, demonstrating their potency and selectivity.
Table 1: Inhibition of Glucocerebrosidase (GCase) by Isofagomine
| Compound | Enzyme Source | pH | Ki (nM) | IC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| Isofagomine | Wild-Type Human GCase | 5.2 | ~30 | - | [5] |
| Isofagomine | Wild-Type Human GCase | 7.2 | ~5 | - | [5] |
| Isofagomine | N370S Mutant GCase | - | ~30 | - | [4] |
| Isofagomine | V394L Mutant GCase | - | ~30 | - |[4] |
Table 2: IC50 Values of Isofagomine Against Various Glycosidases
| Compound | Target Enzyme | Enzyme Source | IC50 | Reference(s) |
|---|---|---|---|---|
| Isofagomine | Isomaltase | Human | 100 µM | [6] |
| Isofagomine | Sucrase | Human | >500 µM | [6] |
| Isofagomine | ER α-Glucosidase II | Wild-Type Fibroblast Lysate | ~200 µM | [6] |
| Isofagomine | Lysosomal Acid α-Glucosidase | Wild-Type Fibroblast Lysate | 1 mM |[6] |
Table 3: Cellular Activity Enhancement by Pharmacological Chaperones
| Compound | Cell Line | GCase Mutant | Concentration | Fold Increase in GCase Activity | Reference(s) |
|---|---|---|---|---|---|
| Isofagomine | Gaucher Fibroblasts | N370S | 5-10 µM | ~3-fold | [6] |
| Isofagomine | Gaucher Fibroblasts | L444P | 10 µM | ~1.3-fold | [7] |
| Isofagomine | Gaucher Lymphoblasts | L444P | 10 µM | ~3.5-fold | [7] |
| This compound analog 1 | Gaucher Fibroblasts | N370S | 30 µM | 2.2-fold | [8] |
| Isofagomine analog 4 | Gaucher Fibroblasts | G202R | - | 7.2-fold |[8] |
Experimental Protocols
Synthesis of this compound Analogs
A common method for synthesizing N-alkylated derivatives of this compound is via reductive amination.[8]
-
Aldehyde Preparation: Synthesize the desired aldehyde containing the alkyl or hydrophobic group of interest. For example, Swern oxidation of a corresponding primary alcohol.
-
Reductive Amination:
-
Dissolve this compound and the aldehyde (1.1 equivalents) in a suitable solvent such as methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
-
Purification:
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated product.
-
References
- 1. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 2,5-Anhydro-2,5-imino-D-glucitol: A Promising Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the iminosugar 2,5-Anhydro-2,5-imino-D-glucitol, a potent glycosidase inhibitor with significant therapeutic potential. Also known by its synonym (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol, this polyhydroxylated pyrrolidine alkaloid has garnered attention for its role as a pharmacological chaperone in lysosomal storage disorders, particularly Gaucher disease.[1] This document details its synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Chemical Properties and Synthesis
This compound belongs to a class of compounds known as iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[2] This structural change is key to their biological activity.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol[3] |
| Synonyms | This compound, DGDP |
| CAS Number | 132295-44-4[3][4] |
| Molecular Formula | C₆H₁₃NO₄[3][4] |
| Molecular Weight | 163.17 g/mol [3] |
Synthesis Pathway
The synthesis of this compound can be achieved through various routes, often starting from common monosaccharides. A practical, large-scale synthesis has been reported starting from L-Sorbose. This multi-step process involves key chemical transformations including protection, regioselective reactions, and reduction to yield the final pyrrolidine structure.[5] Another established method prepares the compound from 5-keto-D-fructose.[6]
Caption: High-level workflow for the synthesis of this compound.
Mechanism of Action: Glycosidase Inhibition
The therapeutic and biological effects of this compound stem from its ability to inhibit glycosidases. These enzymes are crucial for the cleavage of glycosidic bonds in carbohydrates and glycoproteins.[7]
At a physiological pH, the nitrogen atom in the pyrrolidine ring is protonated, creating a cationic species. This charged structure mimics the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.[3] By binding tightly to the enzyme's active site, it acts as a competitive inhibitor, preventing the natural substrate from binding and being processed.[3] This inhibition is particularly effective against α- and β-glucosidases.[8]
References
- 1. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 4. This compound CAS#: 132295-44-4 [m.chemicalbook.com]
- 5. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of 2,5-Dideoxy-2,5-imino-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dideoxy-2,5-imino-D-glucitol (DDIG), a polyhydroxylated pyrrolidine iminosugar, has emerged as a molecule of significant interest in the field of therapeutic development, particularly for lysosomal storage disorders such as Gaucher disease. By acting as a potent and selective inhibitor of glycosidases, DDIG functions as a pharmacological chaperone, a class of small molecules that can stabilize mutant enzymes, facilitate their correct folding, and promote their trafficking to the lysosome. This technical guide provides a comprehensive overview of the therapeutic potential of DDIG, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its synthesis and evaluation, and visualizing the intricate signaling pathways it modulates.
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded substrates within the lysosomes due to deficient or absent lysosomal enzymes.[1] This accumulation leads to cellular dysfunction and a wide range of clinical manifestations. Gaucher disease, the most common LSD, results from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1] These mutations often lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), triggering the cell's quality control machinery and leading to its premature degradation through the ER-associated degradation (ERAD) pathway.[2]
Pharmacological chaperone therapy (PCT) offers a promising therapeutic strategy for Gaucher disease and other LSDs.[3] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes in the ER, allowing them to bypass the ER quality control system and traffic to the lysosome, where they can exert their catalytic activity.[3] 2,5-Dideoxy-2,5-imino-D-glucitol (DDIG), also known as DGDP, is an iminosugar that mimics the transition state of the natural substrate of glycosidases and has shown significant potential as a pharmacological chaperone for mutant GCase.[4]
Mechanism of Action: A Tale of Two Cellular Compartments
The therapeutic efficacy of DDIG as a pharmacological chaperone is rooted in its pH-dependent binding affinity for glucocerebrosidase and its ability to navigate the cell's protein quality control systems.
In the neutral pH environment of the endoplasmic reticulum, DDIG binds to the active site of misfolded GCase. This binding stabilizes the enzyme's conformation, masking the misfolded regions that would otherwise be recognized by the ER's quality control machinery, which includes the unfolded protein response (UPR) and the ER-associated degradation (ERAD) pathway.[2] By stabilizing the mutant GCase, DDIG facilitates its proper folding and subsequent trafficking through the Golgi apparatus to the lysosomes.
Once in the acidic environment of the lysosome (pH ~4.5-5.0), the protonation state of either the enzyme's active site residues or the iminosugar itself is altered. This change in pH leads to a significant decrease in the binding affinity of DDIG for GCase. Consequently, DDIG dissociates from the enzyme, allowing the now correctly folded and localized GCase to bind to its natural substrate, glucosylceramide, and perform its catalytic function.
Quantitative Data on Glycosidase Inhibition and Chaperone Activity
The inhibitory potency and chaperone efficacy of DDIG and its analogs are critical parameters for their therapeutic application. The following tables summarize key quantitative data from published studies.
| Compound | Enzyme | Enzyme Source | Inhibition Constant (Ki) | Reference |
| 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) derivatives | β-Glucosidase | Agrobacterium sp. | 2 nM - 1 µM | [5] |
| 2,5-Dideoxy-2,5-imino-D-altritol (DIA) | α-Galactosidase A | Human Lysosome | 0.5 µM | [6] |
| Compound | Cell Line | Mutant GCase | Concentration | Fold Increase in GCase Activity | IC50 (Wild-Type GCase) | Reference |
| DDIG Analog (Compound 1) | N370S Fibroblasts | N370S | 30 µM | 2.2-fold | 507 µM | [4] |
| DDIG Analog (Compound 1) | G202R Fibroblasts | G202R | - | Inactive | 507 µM | [4] |
| 2,5-Dideoxy-2,5-imino-D-altritol (DIA) | Fabry R301Q Lymphoblasts | R301Q α-Gal A | Not Specified | 9.6-fold | Not Applicable | [6] |
Experimental Protocols
Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) from L-Sorbose
This protocol outlines a multi-step synthesis of DGDP from the starting material L-sorbose.[7]
Step 1: Preparation of 2-chloroethyl 5-bromo-5-deoxy-α-L-sorbopyranoside
-
Detailed reaction conditions and purification methods are described in the source literature.[1]
Step 2: Azide Substitution
-
The bromo-derivative is treated with sodium azide to introduce the azide group at the C-5 position.
Step 3: Deprotection and Cyclization
-
Acidic hydrolysis removes protecting groups, leading to the formation of 5-azido-5-deoxy-α-L-sorbopyranose.
Step 4: Reductive Amination
-
The azido sugar is dissolved in a 1:1 mixture of water and methanol.
-
10% Palladium on carbon (Pd/C) is added as a catalyst.
-
The reaction is carried out under a hydrogen atmosphere (4 bar) in a Parr apparatus for 24 hours.
-
The reaction mixture is filtered through diatomaceous earth, and the catalyst is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.
Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts
This protocol describes a general method to assess the ability of DDIG to increase the activity of mutant glucocerebrosidase in patient-derived fibroblasts.
1. Cell Culture:
-
Culture patient-derived fibroblasts with a specific GCase mutation (e.g., N370S) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Compound Treatment:
-
Plate the fibroblasts in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of DDIG (or a vehicle control) for a specified period (e.g., 3-5 days).
3. Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).
4. Glucocerebrosidase Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
Assay GCase activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
The assay is typically performed in a citrate/phosphate buffer at an acidic pH (e.g., 5.2) to mimic the lysosomal environment.
-
Incubate the cell lysate with the substrate at 37°C.
-
Stop the reaction with a high pH buffer (e.g., glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.
5. Data Analysis:
-
Calculate the specific activity of GCase (e.g., in nmol/mg protein/hour).
-
Determine the fold-increase in GCase activity in DDIG-treated cells compared to vehicle-treated cells.
Signaling Pathways and Experimental Workflows
The therapeutic effect of 2,5-dideoxy-2,5-imino-D-glucitol is intricately linked to its ability to modulate the cellular protein quality control machinery. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of DDIG as a pharmacological chaperone.
Figure 2: Simplified workflow for the synthesis of DDIG.
Figure 3: Experimental workflow for the pharmacological chaperone assay.
Conclusion and Future Directions
2,5-Dideoxy-2,5-imino-D-glucitol holds considerable promise as a therapeutic agent for Gaucher disease and potentially other lysosomal storage disorders. Its ability to act as a pharmacological chaperone, rescuing mutant enzyme function by navigating the complex cellular quality control systems, offers a compelling strategy for disease modification. The data presented in this guide highlight its potency and mechanism of action.
Future research should focus on several key areas:
-
Optimization of DDIG Analogs: Structure-activity relationship (SAR) studies are crucial to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are necessary to establish the in vivo efficacy, safety profile, and optimal dosing of DDIG and its derivatives.
-
Combination Therapies: Investigating the synergistic effects of DDIG with other therapeutic modalities, such as enzyme replacement therapy (ERT), could lead to more effective treatment regimens.
-
Broader Applications: Exploring the potential of DDIG and related iminosugars for other lysosomal storage disorders and diseases involving protein misfolding is a promising avenue for future research.
The continued exploration of 2,5-dideoxy-2,5-imino-D-glucitol and its derivatives will undoubtedly pave the way for novel and effective therapies for a range of debilitating genetic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unfolded protein response in Gaucher disease: from human to Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising results of the chaperone effect caused by imino sugars and aminocyclitol derivatives on mutant glucocerebrosidases causing Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caister.com [caister.com]
- 7. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and therapeutic research. This document details its chemical properties, synthesis, and biological activities, with a focus on its role as a glycosidase inhibitor and a pharmacological chaperone.
Chemical Data
This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine.[1] It is a structural analog of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom, conferring significant metabolic stability.[1]
| Property | Value | Reference(s) |
| CAS Number | 132295-44-4 | [1] |
| Molecular Formula | C₆H₁₃NO₄ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
| Synonyms | DGDP, (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |
| Melting Point | 139-142.5°C | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in methanol. |
Experimental Protocols
A common method for the synthesis of this compound is through the intramolecular reductive amination of an azide precursor. A representative protocol is detailed below.[2]
Materials:
-
5-azido-5-deoxy-α-L-sorbopyranose
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Parr apparatus or similar hydrogenation reactor
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve 5-azido-5-deoxy-α-L-sorbopyranose (e.g., 5.90 g, 28.7 mmol) in a 1:1 mixture of deionized water and methanol.
-
Carefully add 10% Pd/C (e.g., 1 g) to the solution under an inert atmosphere (e.g., argon).
-
Transfer the reaction mixture to a Parr apparatus.
-
Charge the apparatus with hydrogen gas to a pressure of 4 bar.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the catalyst repeatedly with methanol.
-
Combine the filtrate and concentrate it under reduced pressure to yield this compound as a colorless solid.[2]
Another cited method for its preparation is from 5-keto-D-fructose according to Reitz's method.[3][4]
This protocol is adapted from a general procedure for determining α-glucosidase inhibition.[5]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
This compound (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of this compound to the wells.
-
Add the α-glucosidase solution to the wells containing the test compound and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 1 mM pNPG to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Ac+) – (Ac-) – (As - Ab)] / [(Ac+) – (Ac-)] × 100 where:
-
Ac+ is the absorbance of the enzyme without inhibitor.
-
Ac- is the absorbance of the reaction mixture without the enzyme.
-
As is the absorbance of the test sample with the enzyme.
-
Ab is the absorbance of the test sample without the enzyme.[5]
-
This protocol describes the evaluation of this compound and its derivatives as pharmacological chaperones for mutant glucocerebrosidase (GC) in patient-derived fibroblasts.[3]
Materials:
-
N370S or G202R mutant GC patient-derived fibroblasts
-
Cell culture medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Acetate buffer (0.2 M, pH 4.0)
-
4-methylumbelliferyl-β-D-glucoside (5 mM)
-
Glycine buffer (0.2 M, pH 10.8)
Procedure:
-
Culture the patient-derived fibroblasts in a suitable medium.
-
Incubate the cells with varying concentrations of the this compound derivative for 5 days. This duration has been shown to be optimal for achieving maximal enhancement of GC activity.[3]
-
After the incubation period, wash the cell monolayers with PBS.
-
Add 80 µL of PBS and 80 µL of 0.2 M acetate buffer (pH 4.0) to each well.
-
Initiate the enzyme reaction by adding 100 µL of 5 mM 4-methylumbelliferyl-β-D-glucoside.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by lysing the cells with 2 mL of 0.2 M glycine buffer (pH 10.8).
-
Measure the fluorescence of the liberated 4-methylumbelliferone to determine GC activity.
-
Compare the GC activity in treated cells to that in untreated control cells to determine the fold-increase in enzyme activity.[3]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[6] This inhibitory activity is the basis for its therapeutic potential in various diseases, including viral infections, cancer, and diabetes.
In the context of lysosomal storage disorders such as Gaucher disease, this compound and its derivatives can act as pharmacological chaperones.[3][7] Gaucher disease is caused by mutations in the gene encoding the lysosomal enzyme glucocerebrosidase (GC), leading to misfolded, unstable protein that is prematurely degraded in the endoplasmic reticulum (ER).[7] Pharmacological chaperones are small molecules that can bind to these mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the ER to the lysosome, where they can exert their catalytic function.[7][8]
Derivatives of this compound have been shown to increase the cellular activity of mutant GC in patient-derived fibroblasts.[3] For instance, an N-adamantanylbutanamide derivative of this compound increased GC activity by 2.2-fold in N370S fibroblasts at a concentration of 30 µM.[3]
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-EPMC2543937 - Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. - OmicsDI [omicsdi.org]
Methodological & Application
Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol from D-Fructose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2,5-Anhydro-2,5-imino-D-glucitol, a valuable iminosugar, from the readily available starting material, D-fructose. Iminosugars are a class of carbohydrate mimetics with significant therapeutic potential, acting as inhibitors of various glycosidases and glycosyltransferases. This protocol outlines a practical synthetic route involving key steps such as the protection of D-fructose, a regioselective Appel reaction, azidation, and a final intramolecular reductive amination to form the pyrrolidine ring of the target molecule.
Introduction
This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine that belongs to the iminosugar family. These compounds are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution imparts significant metabolic stability and allows them to act as potent inhibitors of carbohydrate-processing enzymes by mimicking the oxocarbenium ion-like transition state of glycosidic bond cleavage. Consequently, iminosugars, including this compound, are of great interest in drug development for the treatment of various diseases, such as diabetes, viral infections, and lysosomal storage disorders.
The synthesis of this compound from D-fructose presents a cost-effective and stereochemically defined route to this important molecule. The following application notes and protocols describe a reliable multi-step synthesis suitable for laboratory-scale production.
Overall Synthetic Scheme
The synthesis of this compound from D-fructose can be accomplished through a five-step sequence as illustrated below. This pathway involves the initial protection of the anomeric position, followed by regioselective functionalization at the C-5 position, introduction of a nitrogen-containing group, deprotection, and subsequent cyclization via reductive amination.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the synthesis of this compound from D-fructose.
Step 1: Synthesis of 2'-Chloroethyl β-D-fructopyranoside
This initial step protects the anomeric hydroxyl group of D-fructose as a 2'-chloroethyl glycoside, which is stable to the conditions of the subsequent reactions.
Materials:
-
D-Fructose
-
2-Chloroethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Acetone
-
Diethyl Ether
Procedure:
-
A suspension of D-fructose (e.g., 50 g, 0.277 mol) in 2-chloroethanol (e.g., 500 mL) is cooled in an ice bath.
-
Concentrated HCl (e.g., 5 mL) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature until the D-fructose has completely dissolved (typically 12-24 hours).
-
The reaction is monitored by Thin Layer Chromatography (TLC) until completion.
-
The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a solvent system such as acetone/diethyl ether to afford 2'-chloroethyl β-D-fructopyranoside as a white crystalline solid.
| Parameter | Value | Reference |
| Starting Material | D-Fructose | N/A |
| Yield | >90% | [1] |
| Purification | Recrystallization | [1] |
Step 2: Synthesis of 2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside via Appel Reaction
This step regioselectively brominates the primary hydroxyl group at the C-5 position.
Materials:
-
2'-Chloroethyl β-D-fructopyranoside
-
Carbon Tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2'-chloroethyl β-D-fructopyranoside (e.g., 10 g, 40.9 mmol) in anhydrous pyridine (e.g., 100 mL) at 0 °C, triphenylphosphine (e.g., 16.1 g, 61.3 mmol) is added.
-
Carbon tetrabromide (e.g., 20.3 g, 61.3 mmol) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is monitored by TLC.
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2'-chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside.
| Parameter | Value | Reference |
| Starting Material | 2'-Chloroethyl β-D-fructopyranoside | N/A |
| Yield | High | [2][3] |
| Purification | Column Chromatography | [2] |
Step 3: Synthesis of 2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside
The bromo group is displaced with an azide nucleophile to introduce the nitrogen functionality.
Materials:
-
2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside
-
Sodium Azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
A solution of 2'-chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside (e.g., 5 g, 16.3 mmol) and sodium azide (e.g., 2.1 g, 32.6 mmol) in anhydrous DMF (e.g., 50 mL) is heated at 80 °C overnight.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to give 2'-chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside.
| Parameter | Value | Reference |
| Starting Material | 2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside | N/A |
| Yield | High | [2] |
| Purification | Column Chromatography | [2] |
Step 4: Synthesis of 5-Azido-5-deoxy-D-fructopyranose
The 2'-chloroethyl protecting group is removed by acid-catalyzed hydrolysis.
Materials:
-
2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside
-
Aqueous Trifluoroacetic Acid (TFA) (e.g., 90%)
-
Water
-
Dowex® H+ resin
Procedure:
-
The 2'-chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside (e.g., 3 g, 11.1 mmol) is dissolved in 90% aqueous TFA (e.g., 30 mL).
-
The solution is stirred at room temperature for 2-4 hours, with the reaction monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is co-evaporated with water multiple times to remove residual TFA.
-
The crude product can be purified by passing through a short column of Dowex® H+ resin to yield 5-azido-5-deoxy-D-fructopyranose.
| Parameter | Value | Reference |
| Starting Material | 2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside | N/A |
| Yield | Quantitative | [2] |
| Purification | Ion-exchange chromatography (optional) | [2] |
Step 5: Synthesis of this compound
The final step involves the reduction of the azide and subsequent intramolecular reductive amination to form the pyrrolidine ring.
Materials:
-
5-Azido-5-deoxy-D-fructopyranose
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Water
-
Hydrogen (H2) gas
-
Celite®
Procedure:
-
To a solution of 5-azido-5-deoxy-D-fructopyranose (e.g., 2 g, 9.75 mmol) in a 1:1 mixture of methanol and water (e.g., 40 mL), 10% Pd/C (e.g., 200 mg, 10 wt%) is added.
-
The mixture is subjected to hydrogenation (e.g., using a Parr hydrogenator or a balloon of H2) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is stirred until the starting material is consumed, as monitored by TLC (typically 12-24 hours).
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield this compound as a solid. The product is often pure enough for many applications, but can be further purified by recrystallization if necessary.
| Parameter | Value | Reference |
| Starting Material | 5-Azido-5-deoxy-D-fructopyranose | N/A |
| Yield | >95% | [2][4] |
| Purification | Filtration and concentration, optional recrystallization | [2][4] |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results | Reference |
| 1H NMR (D2O) | Complex multiplet pattern consistent with the pyrrolidine structure. | [2] |
| 13C NMR (D2O) | Six distinct carbon signals corresponding to the product structure. | [2] |
| Mass Spectrometry | [M+H]+ calculated for C6H13NO4: 164.0872; found: 164.0871. | [2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound from D-fructose involves a logical progression of functional group transformations and a key cyclization step. The following diagram illustrates the relationship between the key intermediates and reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-Anhydro-2,5-imino-D-glucitol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol is a potent iminosugar with significant applications in cell biology research and therapeutic development. Its primary mechanisms of action include acting as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase) and as an inhibitor of glycosidases and fructose transporters. These properties make it a valuable tool for studying and potentially treating Gaucher disease, as well as for investigating cancer cell metabolism through the inhibition of fructose uptake via transporters like GLUT5.
This document provides detailed experimental protocols for utilizing this compound in cell culture, along with quantitative data from relevant studies and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives on glucocerebrosidase activity and GLUT5 inhibition.
Table 1: Effect of this compound Analogs on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts
| Compound | Cell Line (GCase Mutation) | Concentration for Maximal Effect | Fold Increase in GCase Activity | Reference |
| This compound analog 1 | N370S | 30 µM | 2.2-fold | [1] |
| Isofagomine-based chaperone 3 | N370S | Not Specified | 2.5-fold | [2][3] |
| Isofagomine-based chaperone 4 | G202R | 150 µM | 7.2-fold | [1][2] |
Table 2: Inhibitory Activity of Fructose Analogs on GLUT5 Transporter
| Compound | Cell Line | Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 Breast Cancer | Competitive Inhibition | Kᵢ = 2.3–2.7 mM | |
| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Murine EMT6 Breast Cancer | 6-[¹⁸F]FDF Uptake Inhibition | IC₅₀ ≈ 20 mM | [4] |
| D-fructose | Murine EMT6 Breast Cancer | 6-[¹⁸F]FDF Uptake Inhibition | IC₅₀ ≈ 300 mM | [4] |
Experimental Protocols
Protocol 1: Pharmacological Chaperone Activity Assay in Gaucher Disease Fibroblasts
This protocol details the procedure to assess the ability of this compound to increase the activity of mutant glucocerebrosidase (GCase) in patient-derived fibroblasts.
Materials:
-
Gaucher disease patient-derived fibroblasts (e.g., N370S or G202R mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (or analog)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate buffer, pH 5.4)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Glycine-NaOH stop buffer (pH 10.7)
-
Fluorometer and 96-well black plates
Procedure:
-
Cell Seeding: Seed patient-derived fibroblasts in a 6-well plate at a density that allows for 5 days of growth without reaching confluency.
-
Compound Treatment: The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 30, 50, 100 µM). A vehicle control (e.g., water or DMSO) should be included.
-
Incubation: Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
GCase Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the 4-MUG substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the glycine-NaOH stop buffer.
-
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the specific GCase activity. Calculate the fold-increase in activity relative to the untreated control.
Protocol 2: GLUT5 Inhibition Assay in Cancer Cells
This protocol describes a competitive binding assay to evaluate the inhibitory effect of this compound on fructose uptake in cancer cells overexpressing GLUT5.
Materials:
-
Cancer cell line known to overexpress GLUT5 (e.g., EMT6 murine breast cancer cells)
-
Complete cell culture medium
-
This compound
-
Krebs-Ringer Buffer (KRB)
-
Fluorescently labeled fructose analog (e.g., 6-NBD-Fructose)
-
D-Fructose (as a competitor)
-
Fluorometer and 12-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 12-well plate and allow them to adhere and grow for 24-48 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and D-fructose in KRB.
-
Inhibition Assay:
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Add the different concentrations of the inhibitor (this compound) or competitor (D-fructose) to the respective wells. Include a vehicle control (KRB without inhibitor).
-
Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.
-
-
Fructose Uptake:
-
Initiate the uptake by adding the fluorescently labeled fructose analog solution to all wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Caption: Mechanism of this compound as a pharmacological chaperone for GCase.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-alkylated Iminosugars as Pharmacological Chaperones for Glucocerebrosidase
An important introductory note: The compound "DGDP" mentioned in the topic is not a recognized pharmacological chaperone for glucocerebrosidase in the published literature. It is presumed to be a typographical error. This document will focus on a well-characterized class of pharmacological chaperones for glucocerebrosidase (GCase), the N-alkylated deoxynojirimycin (DNJ) iminosugars , using N-nonyl-deoxynojirimycin (NN-DNJ) as a primary example due to the availability of robust data. These compounds, along with others like Ambroxol, serve as excellent models for the principles and methodologies described.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gaucher disease (GD) is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase).[1][2][3] These mutations often lead to protein misfolding, causing the enzyme to be retained in the endoplasmic reticulum (ER) and prematurely degraded by the ER-associated degradation (ERAD) pathway.[2][4] The subsequent deficiency of functional GCase in the lysosome leads to the accumulation of its substrate, glucosylceramide, causing the diverse clinical manifestations of the disease.[1][5]
Pharmacological chaperone therapy (PCT) is a therapeutic strategy that uses small molecules to stabilize mutant proteins, facilitating their correct folding and transport.[1][3] For Gaucher disease, these chaperones are typically active-site inhibitors that bind to the misfolded GCase in the neutral pH environment of the ER.[6][7][8] This binding stabilizes the enzyme, allowing it to escape ERAD and traffic to the lysosome.[6][9] In the acidic environment of the lysosome, the chaperone dissociates, liberating the now correctly folded and functional enzyme to catabolize its substrate. N-alkylated iminosugars, such as N-nonyl-deoxynojirimycin (NN-DNJ), are potent GCase inhibitors that have demonstrated significant chaperoning activity in preclinical models of Gaucher disease.[6][8]
Mechanism of Action
The therapeutic action of N-alkylated iminosugar chaperones for GCase is a multi-step process rooted in correcting protein folding and trafficking.
-
ER Binding and Stabilization : The chaperone, being a small, cell-permeable molecule, enters the cell and localizes to the ER. It binds to the catalytic site of the misfolded GCase enzyme. This interaction provides a conformational template, stabilizing the protein.[7][10][11]
-
Evasion of ER-Associated Degradation (ERAD) : By stabilizing its native conformation, the chaperone prevents the mutant GCase from being recognized by the cell's quality control machinery that would otherwise target it for ubiquitination and degradation by the proteasome.[2][4]
-
Trafficking to the Lysosome : The stabilized GCase-chaperone complex is recognized as properly folded and is trafficked through the secretory pathway, from the ER to the Golgi apparatus, and finally to the lysosome.[6][9]
-
pH-Dependent Dissociation : The lysosome maintains a highly acidic environment (pH ~4.5-5.0). The binding affinity of many active-site chaperones is significantly lower at this acidic pH compared to the neutral pH of the ER (~7.4). This pH differential promotes the dissociation of the chaperone from the GCase active site.[4]
-
Restoration of Function : Once the chaperone has dissociated, the active site of the now correctly localized GCase is free to bind and hydrolyze the accumulated glucosylceramide, thereby restoring lysosomal function.[12]
Quantitative Data Summary
The efficacy of pharmacological chaperones is typically assessed by measuring the increase in GCase activity in patient-derived cell lines. The table below summarizes key findings for several GCase chaperones.
| Compound | Cell Line (Mutation) | Concentration | Result (Increase in GCase Activity) | Reference |
| N-nonyl-DNJ (NN-DNJ) | N370S Fibroblasts | 10 µM | ~2-fold | [6] |
| Ambroxol | Patient Fibroblasts (various mutations) | 10-100 µM | 1.15 to 1.5-fold (15-50% increase) | [4] |
| Isofagomine (IFG) | N370S Fibroblasts | 30 µM | ~3-fold | [13][14] |
| α-1-C-octyl-DNJ (CO-DNJ) | N370S Fibroblasts | 20 µM | 1.7 to 2.0-fold | [15] |
Note: The effective concentration must be carefully optimized. It should be high enough to promote chaperoning in the ER but low enough to minimize inhibition of the enzyme within the lysosome.
Protocols: Evaluating Chaperone Efficacy for Glucocerebrosidase
Experimental Workflow Overview
The evaluation of a potential pharmacological chaperone involves a multi-step process, starting from treating patient-derived cells to quantifying the resulting changes in enzyme activity and protein levels.
Protocol 1: Chaperone Treatment of Gaucher Fibroblasts
This protocol describes the culture and treatment of human fibroblasts derived from Gaucher disease patients to assess the effect of a chaperone compound.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., homozygous for N370S mutation)
-
Complete culture medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Pharmacological chaperone compound (e.g., NN-DNJ) stock solution in DMSO or water
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Lysis Buffer: 1% Triton X-100 in water with protease inhibitors
Methodology:
-
Cell Seeding: Culture Gaucher fibroblasts in T-75 flasks until confluent. Seed cells into 6-well plates at a density that will allow for several days of growth without reaching over-confluence (e.g., 1 x 10^5 cells/well). Allow cells to adhere overnight.
-
Chaperone Treatment: The following day, replace the medium with fresh complete culture medium containing the chaperone compound at various concentrations (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest chaperone dose.
-
Incubation: Incubate the cells for 5 to 9 days.[6] Replace the medium with freshly prepared chaperone-containing medium every 2-3 days.
-
Cell Harvest: After the incubation period, wash the cell monolayers twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold Lysis Buffer to each well. Incubate on ice for 30 minutes with gentle rocking.
-
Collection: Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and store it at -80°C until use.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is crucial for normalizing enzyme activity measurements.
Protocol 2: In Vitro GCase Activity Assay
This fluorometric assay measures GCase activity by monitoring the hydrolysis of a synthetic substrate.[16][17]
Materials:
-
Cell lysate from Protocol 1
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer: Citrate-phosphate buffer (0.1 M citric acid, 0.2 M sodium phosphate) with sodium taurocholate, pH 5.4.[17]
-
Stop Buffer: 0.5 M Glycine-NaOH, pH 10.4
-
GCase Inhibitor (for control): Conduritol B epoxide (CBE)[17]
-
Black 96-well microplate
-
Plate reader with fluorescence detection (Ex/Em = 350-360/450-460 nm)
Methodology:
-
Prepare Lysates: Thaw cell lysates on ice. Dilute the lysates with Assay Buffer to a final protein concentration of 0.1-0.5 µg/µL.
-
Set Up Reaction: In a black 96-well plate, add samples in duplicate or triplicate:
-
Sample Wells: Add 20 µL of diluted cell lysate.
-
Inhibitor Control Wells: Add 20 µL of diluted cell lysate pre-incubated with CBE to confirm the measured activity is specific to GCase.[17]
-
Blank Wells: Add 20 µL of Assay Buffer only.
-
-
Start Reaction: Add 80 µL of pre-warmed (37°C) 4-MUG solution (in Assay Buffer) to all wells to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 1 hour, protected from light.
-
Stop Reaction: Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Create a standard curve using 4-methylumbelliferone (4-MU) to convert fluorescence units to pmol of product.
-
Calculate the specific activity as pmol of 4-MU released per hour per mg of total protein (pmol/hr/mg).
-
Express the activity of treated samples as a fold-change relative to the untreated vehicle control.
-
Protocol 3: Western Blot Analysis for GCase Protein
This protocol is used to determine if the increase in GCase activity is correlated with an increase in the amount of GCase protein.
Materials:
-
Cell lysate from Protocol 1
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibody: Anti-GCase monoclonal or polyclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Loading control antibody: Anti-GAPDH or anti-β-actin
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Mix 20-30 µg of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH) to ensure equal protein loading across lanes.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the GCase band intensity to the corresponding loading control band intensity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chaperone activity of bicyclic nojirimycin analogues for Gaucher mutations in comparison with N-(n-nonyl)deoxynojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Nonyldeoxynojirimycin | Glycosylases | Tocris Bioscience [tocris.com]
- 10. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. gaucherdisease.org [gaucherdisease.org]
- 13. The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 17. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Application Notes and Protocols for N-alkylation of 2,5-dideoxy-2,5-imino-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dideoxy-2,5-imino-D-glucitol (DGDP) is a polyhydroxylated pyrrolidine, a class of compounds also known as iminosugars. These molecules are structural mimics of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution imparts significant metabolic stability and allows them to function as potent inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of glycosidic bond cleavage or formation. The inherent chirality and multiple functional groups of DGDP make it a valuable scaffold in medicinal chemistry and drug development, particularly for the creation of novel glycosidase inhibitors with therapeutic potential in viral infections, diabetes, and lysosomal storage disorders.
The secondary amine within the pyrrolidine ring of DGDP is a key site for chemical modification, with N-alkylation being a common strategy to enhance potency, selectivity, and cell permeability of the resulting iminosugar derivatives. Introducing hydrophobic alkyl or functionalized alkyl chains at this position can significantly impact the inhibitory profile and cellular uptake of the compounds.
These application notes provide detailed protocols for the N-alkylation of 2,5-dideoxy-2,5-imino-D-glucitol via two common and effective methods: direct alkylation with alkyl halides and reductive amination with aldehydes.
Data Presentation
Table 1: Glycosidase Inhibitory Activity of 2,5-dideoxy-2,5-imino-D-glucitol and a Derivative.
| Compound | Target Enzyme | IC50 |
| 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) | α- and β-glucosidases | Potent inhibitor |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Potent and specific inhibitor[1] |
Table 2: Illustrative α-Glucosidase Inhibitory Activities of N-alkylated 1-Deoxynojirimycin (DNJ) Derivatives.
Note: This data is for 1-deoxynojirimycin (a piperidine iminosugar), but it illustrates the significant effect of N-alkylation on inhibitory activity, a principle that also applies to DGDP.
| Compound | N-Substituent | α-Glucosidase IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | H | 222.4 ± 0.5 | [2] |
| Acarbose (standard) | - | 822.0 ± 1.5 | [2] |
| Derivative 43 | Cinnamic acid derivative with pentyl linker | 30.0 ± 0.60 | [2] |
| Derivative 40 | Cinnamic acid derivative with ethyl linker | 160.5 ± 0.60 | [2] |
Experimental Protocols
Two primary methods for the N-alkylation of 2,5-dideoxy-2,5-imino-D-glucitol are detailed below.
Protocol 1: Direct N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of DGDP using an alkyl halide in the presence of a mild base.
Materials:
-
2,5-dideoxy-2,5-imino-D-glucitol (DGDP)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 2,5-dideoxy-2,5-imino-D-glucitol in anhydrous DMF, add sodium bicarbonate (typically 2-3 equivalents).
-
Add the desired alkyl halide (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated derivative.
Protocol 2: N-Alkylation via Reductive Amination
This method involves the reaction of DGDP with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.
Materials:
-
2,5-dideoxy-2,5-imino-D-glucitol (DGDP)
-
Aldehyde or ketone
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Dowex 50W-X8 resin (H⁺ form) or similar cation exchange resin
-
Ammonia solution (e.g., 0.5 M in methanol)
Procedure:
-
Dissolve 2,5-dideoxy-2,5-imino-D-glucitol (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in anhydrous methanol containing a catalytic amount of acetic acid.
-
Stir the solution at room temperature for 15-30 minutes to facilitate iminium ion formation.
-
Add sodium cyanoborohydride (1.5-3.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by passing it through a cation exchange resin (e.g., Dowex 50W-X8). Elute the unreacted aldehyde/ketone and byproducts with methanol, and then elute the N-alkylated product with a methanolic ammonia solution.
-
Concentrate the basic fractions to yield the purified N-alkylated DGDP derivative.
Mandatory Visualizations
Signaling Pathway: Inhibition of ER Glycoprotein Quality Control
N-alkylated iminosugars are potent inhibitors of ER α-glucosidases I and II, key enzymes in the quality control pathway for glycoprotein folding.[3][4][5][6] By inhibiting these enzymes, iminosugars prevent the trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins.[4][5][6] This leads to an accumulation of misfolded glycoproteins, which are ultimately targeted for degradation. For enveloped viruses that rely on the host's ER machinery to fold their surface glycoproteins, this inhibition can prevent the formation of infectious viral particles.[3][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol and its analogs, such as 2,5-anhydro-D-mannitol, are important molecules in glycobiology and drug development. As structural mimics of fructose, they can interfere with or be processed by enzymes involved in carbohydrate metabolism, making them valuable tools for studying metabolic pathways and for the development of therapeutic agents. Accurate and efficient quantification of these compounds is crucial for research and development. This document provides detailed application notes and protocols for the enzymatic determination of 2,5-anhydro-D-glucitol and related compounds.
The primary methods described herein are based on the phosphorylation of the target analyte by either hexokinase or fructokinase. The resulting adenosine diphosphate (ADP) is then quantified using a coupled enzymatic assay system that leads to a measurable change in NADH absorbance, providing a sensitive and specific detection method.
Principle of the Assays
The enzymatic assays for 2,5-anhydro-D-glucitol and its analogs rely on the specificity of kinases to phosphorylate these compounds. Two primary approaches are presented:
-
Hexokinase-Based Assay: This method is suitable for the determination of 2,5-anhydro-D-mannitol. Hexokinase catalyzes the transfer of a phosphate group from ATP to the analyte, producing ADP.
-
Fructokinase-Based Assay: This assay is more versatile and can be used to measure 2,5-anhydro-D-glucitol, 2,5-anhydro-D-mannitol, and other related fructose analogs. Fructokinase specifically phosphorylates these compounds in the presence of ATP.
In both methods, the amount of ADP produced is stoichiometric to the amount of the analyte present in the sample. The ADP is then quantified using a coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase. Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP to form pyruvate and regenerate ATP. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the concentration of the target analyte.
Data Presentation
The following tables summarize the known quantitative data for the enzymatic assays of 2,5-anhydro-D-glucitol and related compounds.
| Enzyme | Substrate | Km (mM) | Relative Vmax (%) | Reference |
| Yeast Hexokinase | D-Glucose | 0.091 | 100 | [1] |
| D-Fructose | 1.77 | 136 | [1] | |
| 2,5-Anhydro-D-mannitol | 4.7 | 128 | [1] | |
| 2,5-Anhydro-D-glucitol | 500 | 22 | [1] | |
| 1,5-Anhydro-D-mannitol | 8.2 | 8 | [1] | |
| Rat Brain Hexokinase | 1,5-Anhydro-D-glucitol | 0.83 | - | [2] |
| 1,5-Anhydro-D-fructose | 0.79 | - | [2] | |
| Yeast Hexokinase | 1,5-Anhydro-D-glucitol | 3.9 | - | [2] |
| 1,5-Anhydro-D-fructose | 2.3 | - | [2] |
Experimental Protocols
Protocol 1: Fructokinase-Based Assay for 2,5-Anhydro-D-glucitol
This protocol is designed for the quantification of 2,5-anhydro-D-glucitol and can also be applied to 2,5-anhydro-D-mannitol.
Materials:
-
Fructokinase (from a suitable source, e.g., bovine liver)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
2,5-Anhydro-D-glucitol standard solution
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 5 mM MgCl₂.
-
ATP Stock Solution: 100 mM in deionized water, pH adjusted to 7.0.
-
PEP Stock Solution: 100 mM in deionized water.
-
NADH Stock Solution: 10 mM in deionized water. Store protected from light.
-
Coupling Enzyme Mix: Prepare a fresh mixture containing 4-5 U/mL LDH and ~5 U/mL PK in Assay Buffer.
-
Fructokinase Solution: Prepare a solution of fructokinase in Assay Buffer to a desired concentration. The optimal concentration should be determined empirically.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (total volume of 1.0 mL):
-
800 µL Assay Buffer
-
100 µL Sample or 2,5-Anhydro-D-glucitol standard
-
50 µL ATP Stock Solution (final concentration: 5 mM)
-
20 µL PEP Stock Solution (final concentration: 2 mM)
-
20 µL NADH Stock Solution (final concentration: 0.2 mM)
-
10 µL Coupling Enzyme Mix
-
-
Initial Absorbance: Mix the contents of the cuvette gently and incubate for 5 minutes at room temperature to allow for the consumption of any contaminating ADP. Measure the initial absorbance at 340 nm (A_initial).
-
Initiate Reaction: Add 10 µL of the Fructokinase Solution to the cuvette.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (ΔA/min) from the linear portion of the kinetic curve. The concentration of 2,5-anhydro-D-glucitol in the sample can be determined by comparing the rate to a standard curve generated with known concentrations of 2,5-anhydro-D-glucitol.
Protocol 2: Hexokinase-Based Assay for 2,5-Anhydro-D-mannitol
This protocol is specific for the determination of 2,5-anhydro-D-mannitol.
Materials:
-
Yeast Hexokinase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
2,5-Anhydro-D-mannitol standard solution
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Reagent Preparation:
-
Prepare reagents as described in Protocol 1, replacing Fructokinase with Yeast Hexokinase solution.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (total volume of 1.0 mL):
-
800 µL Assay Buffer
-
100 µL Sample or 2,5-Anhydro-D-mannitol standard
-
50 µL ATP Stock Solution (final concentration: 5 mM)
-
20 µL PEP Stock Solution (final concentration: 2 mM)
-
20 µL NADH Stock Solution (final concentration: 0.2 mM)
-
10 µL Coupling Enzyme Mix
-
-
Initial Absorbance: Mix gently and incubate for 5 minutes at room temperature. Measure the initial absorbance at 340 nm (A_initial).
-
Initiate Reaction: Add 10 µL of the Yeast Hexokinase Solution to the cuvette.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the curve and determine the concentration of 2,5-anhydro-D-mannitol using a standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic assay.
Caption: Coupled enzymatic reaction pathway.
References
Application Notes and Protocols for the Development of Novel Glycosidase Inhibitors from the 2,5-DDOL Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel glycosidase inhibitors utilizing the 2,5-dideoxy-2,5-imino-D-mannitol (2,5-DDOL) scaffold, also known in the literature as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). This document outlines the synthesis of 2,5-DDOL derivatives, their biological evaluation through detailed experimental protocols, and the underlying signaling pathways implicated in their mechanism of action.
Introduction
Glycosidase inhibitors are a critical class of therapeutic agents with applications in the management of diabetes, viral infections, and lysosomal storage diseases. The 2,5-DDOL scaffold has emerged as a promising starting point for the design of potent and selective glycosidase inhibitors due to its structural mimicry of the transition state of glycosidic bond cleavage. This document details the workflow for developing novel drug candidates from this versatile scaffold.
Data Presentation: Inhibitory Activities of 2,5-DDOL Derivatives
The inhibitory potential of various synthesized 2,5-DDOL derivatives against target glycosidases is a key determinant of their therapeutic promise. The following tables summarize the quantitative data (IC50 and Ki values) for a selection of these compounds, providing a clear comparison of their potencies.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 2,5-DDOL (DMDP) | β-Glucosidase (Agrobacterium sp.) | - | 0.2 | [1] |
| 1-N-Dansyl-2,5-DDOL | β-Glucosidase (Agrobacterium sp.) | - | single-digit nM range | [2] |
| Coumarin Derivative of 2,5-DDOL | β-Glucosidase (Agrobacterium sp.) | - | single-digit nM range | [1][2] |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-Glucosidase | Potent inhibitor | - | [3] |
| 2,5-dideoxy-2,5-imino-d-altritol (DIA) | Human lysosomal α-galactosidase A | - | 0.5 | [4] |
Table 1: Inhibitory activity of 2,5-DDOL and its derivatives against various glycosidases.
| Derivative Class | General Observation | Reference |
| Lipophilic aliphatic and aromatic amides attached to C-1 | Potent inhibition of β-glucosidase in the nanomolar range. | [1][2] |
| N-substituted imino-D-lyxitols | Weaker micromolar inhibitors showed significant selectivity. | [5] |
Table 2: Structure-Activity Relationship (SAR) Summary for 2,5-DDOL Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and evaluation of 2,5-DDOL-based glycosidase inhibitors are provided below.
Protocol 1: Synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (2,5-DDOL)
This protocol describes a multigram-scale synthesis of 2,5-DDOL from D-fructose.
Materials:
-
5-azido-5-deoxy-α,β-D-fructopyranose
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diatomaceous earth
-
Parr apparatus
Procedure:
-
Dissolve 5-azido-5-deoxy-α,β-D-fructopyranose (e.g., 6.65 g, 32.4 mmol) in a 1:1 mixture of H₂O/MeOH in a round-bottom flask under an argon atmosphere.
-
Carefully add 10% Pd/C (e.g., 1 g) to the solution.
-
Transfer the mixture to a Parr apparatus.
-
Hydrogenate the mixture under a H₂ atmosphere at 4 bar for 24 hours.
-
After 24 hours, filter the reaction mixture through diatomaceous earth and wash the catalyst repeatedly with MeOH.
-
Concentrate the colorless filtrate in vacuo.
-
Co-evaporate the residue with methanol three times to afford 2,5-DDOL as a colorless solid (e.g., 5.29 g, >99.9% yield).
Characterization:
-
¹H NMR (400 MHz, D₂O): δ 3.83 (dd, J = 5.6, 2.3 Hz, 2H, H-3, H-4), 3.71 (dd, J = 11.7, 4.2 Hz, 2H, H-1a, H-6a), 3.62 (dd, J = 11.7, 6.3 Hz, 2H, H-1b, H-6b), 3.04 (tdd, J = 6.2, 4.3, 2.3 Hz, 2H, H-2, H-5).[6]
-
¹³C{¹H} NMR (101 MHz, D₂O): δ 77.7 (C-3, C-4), 61.9 (C-1, C-6), 61.7 (C-2, C-5).[6]
-
HRMS (ESI/Q-TOF) m/z: [M + H]⁺ calcd for C₆H₁₄NO₄ 164.0917; found, 164.0917.[6]
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sodium carbonate (Na₂CO₃, e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 25 μL of 10 mM pNPG and 25 μL of the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 μL of α-glucosidase solution (e.g., 0.16 U/mL) to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Terminate the reaction by adding 100 μL of 0.1 M Na₂CO₃.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Include appropriate controls: a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the synthesized compounds on a selected cell line.
Materials:
-
Adherent cells (e.g., HepG2, HEK293T)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 μL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Logical Workflow for Developing Novel Glycosidase Inhibitors
The following diagram illustrates the systematic process for the discovery and development of novel glycosidase inhibitors, starting from the 2,5-DDOL scaffold.
Caption: Drug development workflow from scaffold to approval.
Signaling Pathways Modulated by Glycosidase Inhibitors
Glycosidase inhibitors can exert their cellular effects through various signaling pathways. The following diagrams illustrate two key pathways potentially modulated by 2,5-DDOL derivatives.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Inhibition of α-glucosidases can interfere with N-linked glycosylation, a crucial process for proper protein folding in the ER. This can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).
Caption: Glycosidase inhibition leading to ER stress.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Glycosidase inhibitors can indirectly influence this pathway by altering cellular glucose metabolism and inducing cellular stress, which can cross-talk with PI3K/Akt signaling.
Caption: Potential modulation of the PI3K/Akt pathway.
References
- 1. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dideoxy-2,5-imino-d-altritol as a new class of pharmacological chaperone for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Anhydro-2,5-imino-D-glucitol as a Tool for Studying Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol (AIG) is a potent inhibitor of various glycosidases, making it a valuable tool for researchers studying carbohydrate metabolism and developing therapeutic agents for metabolic disorders. As a stable mimic of the glycosidic bond transition state, AIG and its derivatives can be employed to investigate the role of specific enzymes in metabolic pathways, probe active site geometries, and serve as pharmacological chaperones for diseases caused by misfolded glycosidases, such as Gaucher disease.[1][2]
This document provides detailed application notes and experimental protocols for the use of AIG in studying carbohydrate metabolism, with a particular focus on its role as a glycosidase inhibitor and a pharmacological chaperone.
Mechanism of Action
This compound is a structural analog of the D-glucopyranosyl cation, which is a short-lived oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds by glycosidases. The presence of a nitrogen atom in the ring in place of the endocyclic oxygen atom, and its protonation at physiological pH, allows AIG to mimic the charge and shape of this transition state. This results in tight, competitive inhibition of target glycosidases.[1][2] Its primary utility lies in its ability to selectively inhibit enzymes involved in the processing of carbohydrates, thereby allowing for the elucidation of their physiological roles.
Applications
-
Glycosidase Inhibition Studies: AIG and its derivatives are potent inhibitors of a range of glycosidases. This inhibitory activity can be leveraged to:
-
Elucidate the physiological function of specific glycosidases in cellular and organismal metabolism.
-
Validate glycosidases as potential drug targets.
-
Characterize the active site and catalytic mechanism of glycosidases.
-
-
Pharmacological Chaperone Therapy for Gaucher Disease: Gaucher disease is a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GCase) enzyme, leading to its misfolding and degradation.[3][4] AIG derivatives have been shown to act as pharmacological chaperones that bind to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its trafficking to the lysosome, thereby increasing cellular GCase activity.[3][4]
-
Investigating Glycoprotein Processing: The processing of N-linked glycans on glycoproteins is a critical cellular process mediated by a series of glycosidases. AIG can be used to inhibit these enzymes and study the consequences on protein folding, trafficking, and function.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and its derivatives on the activity of various enzymes.
| Compound | Enzyme | System | Effect | Concentration/Dose | Fold Increase/Inhibition | Reference |
| N-octyl this compound | N370S Glucocerebrosidase | Patient-derived fibroblasts | Increased Activity | 15-30 µM | 1.45 - 1.55-fold | [4] |
| AIG analogue 1 | N370S Glucocerebrosidase | Patient-derived fibroblasts | Increased Activity | 30 µM | 2.2-fold | [4] |
| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Purified enzyme | Potent and specific inhibition | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the method described by Reitz.[4]
Materials:
-
5-keto-D-fructose
-
Reductive amination reagents (e.g., sodium cyanoborohydride)
-
Appropriate solvents and buffers
-
Chromatography equipment for purification
Procedure:
-
The synthesis of this compound can be achieved from 5-keto-D-fructose through reductive amination.[4]
-
Detailed synthetic procedures often involve protection and deprotection steps of hydroxyl groups to achieve the desired stereochemistry.
-
Purification is typically performed using column chromatography.
Note: The synthesis of iminosugars can be complex and should be performed by chemists experienced in carbohydrate chemistry.
Protocol 2: Glucocerebrosidase Activity Assay in Patient-Derived Fibroblasts
This protocol is adapted from studies on pharmacological chaperones for Gaucher disease.[4]
Materials:
-
N370S GC patient-derived fibroblasts
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Conduritol B epoxide (CBE) - an irreversible inhibitor of GCase, used as a control
-
Lysis buffer
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) - a fluorogenic substrate for GCase
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Plate N370S GC patient-derived fibroblasts in 24-well plates and culture at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the AIG derivative or vehicle control. A typical concentration range to test is up to 50 µM.[4]
-
As a control for non-lysosomal GC activity, treat a set of wells with conduritol B epoxide.
-
Incubate the cells for 5 days to allow for chaperone-mediated stabilization and trafficking of GCase.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer and incubating on ice.
-
Collect the cell lysates and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assay:
-
In a 96-well black plate, add a defined amount of cell lysate to each well.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate 4-MUG.
-
Incubate the plate at 37°C for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
-
Data Analysis:
-
Subtract the fluorescence values of the CBE-treated samples (nonlysosomal activity) from the corresponding test samples.
-
Normalize the GCase activity to the total protein concentration of the cell lysate.
-
Calculate the fold-increase in GCase activity by dividing the activity of the compound-treated cells by the activity of the vehicle-treated cells.
-
Visualizations
Caption: AIG as a pharmacological chaperone for Gaucher disease.
Caption: Workflow for assessing GCase activity enhancement.
Caption: AIG's mechanism as a glycosidase inhibitor.
References
- 1. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,5-Anhydro-2,5-imino-D-glucitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-2,5-imino-D-glucitol and its derivatives are a class of iminosugars that have garnered significant interest in medicinal chemistry and drug development. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of glycosidases. This property makes them valuable tools for studying carbohydrate metabolism and as potential therapeutic agents for various diseases, including lysosomal storage disorders like Gaucher disease, where they can function as pharmacological chaperones.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound derivatives using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and stereochemistry.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for the core structure of this compound. Note that actual shifts will vary depending on the specific derivatization.
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) in D₂O
| Proton | Chemical Shift Range (ppm) | Multiplicity (Typical) |
| H-1a, H-1b | 3.50 - 3.80 | m |
| H-2 | 2.90 - 3.30 | m |
| H-3 | 3.80 - 4.10 | m |
| H-4 | 3.90 - 4.20 | m |
| H-5 | 3.20 - 3.60 | m |
| H-6a, H-6b | 3.60 - 3.90 | m |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) in D₂O
| Carbon | Chemical Shift Range (ppm) |
| C-1 | ~62 |
| C-2 | ~63 |
| C-3 | ~80 |
| C-4 | ~82 |
| C-5 | ~67 |
| C-6 | ~65 |
Note: Chemical shifts are referenced to the residual solvent signal. Data is compiled from various sources and should be used as a general guide.[1][2]
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For aqueous samples, D₂O is preferred.[4][5]
-
If the sample is not readily soluble, it can be dissolved in a small vial first and then transferred to the NMR tube.[3]
-
Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[5]
-
Transfer the clear solution to a 5 mm NMR tube.[4]
-
Ensure the filling height is adequate for the instrument being used (typically 4-5 cm).[5]
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[6]
-
For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[6]
3. Data Processing and Interpretation:
-
Process the acquired spectra using appropriate software.
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J values) in the ¹H NMR spectrum to deduce stereochemical relationships.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.[7][8]
Data Presentation: Mass Spectrometry Data
Table 3: Expected Mass Spectrometry Observations
| Ionization Mode | Adduct | Expected m/z | Information Provided |
| ESI (+) | [M+H]⁺ | Molecular Weight + 1.0073 | Molecular Weight Confirmation |
| ESI (+) | [M+Na]⁺ | Molecular Weight + 22.9892 | Molecular Weight Confirmation |
| HRMS | [M+H]⁺ | Exact Mass + 1.0073 | Elemental Composition Confirmation |
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or water.[9]
-
For complex matrices, sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances like salts and detergents.[9][10]
-
The addition of a small amount of formic acid (0.1%) to the sample solution can aid in protonation for positive ion mode analysis.[9]
2. MS Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire data in positive electrospray ionization (ESI) mode.
-
Perform a full scan to determine the molecular ion.
-
For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
For HRMS data, calculate the elemental composition based on the accurate mass measurement.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which can provide further structural information. The fragmentation of iminosugars often involves glycosidic bond cleavages and cross-ring cleavages.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of this compound derivatives. Due to the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[13][14]
Data Presentation: HPLC Parameters
Table 4: Typical HPLC Conditions for Iminosugar Analysis
| Parameter | Condition |
| Column | HILIC (e.g., polymer-based amino column)[14] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.5)[15] |
| Gradient | Gradient elution from high to low organic content |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
Experimental Protocol: HPLC Analysis
1. Sample and Mobile Phase Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample and mobile phases through a 0.45 µm filter to remove particulate matter.
-
Degas the mobile phases before use.
2. HPLC Method:
-
Equilibrate the HILIC column with the initial mobile phase composition for a sufficient time.
-
Inject the sample onto the column.
-
Run the gradient program to elute the compounds.
-
Monitor the elution profile using a suitable detector. Since iminosugars often lack a UV chromophore, universal detectors like CAD or ELSD, or a mass spectrometer, are recommended.[16]
3. Data Analysis:
-
Identify the peak corresponding to the this compound derivative based on its retention time.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
Mandatory Visualizations
Signaling Pathway: Mechanism of Pharmacological Chaperones in Gaucher Disease
Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[17][18] This deficiency results in the accumulation of glucosylceramide in lysosomes. Many mutations cause GCase to misfold in the endoplasmic reticulum (ER), leading to its premature degradation via the ER-associated degradation (ERAD) pathway and preventing it from reaching the lysosome.[17] this compound derivatives can act as pharmacological chaperones, binding to the misfolded GCase in the ER and stabilizing its conformation, thereby facilitating its proper trafficking to the lysosome where it can exert its enzymatic function.[19]
Caption: Pharmacological chaperone mechanism in Gaucher disease.
Experimental Workflow: Characterization of a Novel Derivative
The following workflow outlines the logical steps for the comprehensive analytical characterization of a newly synthesized this compound derivative.
Caption: Workflow for derivative characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Discovery of Novel Iminosugar Compounds Produced by Lactobacillus paragasseri MJM60645 and Their Anti-Biofilm Activity against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shodex.com [shodex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 17. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 19. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2,5-Anhydro-2,5-imino-D-glucitol. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or no yield of the desired product.
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. A primary challenge in the reductive amination of carbohydrates is the unfavorable equilibrium for the formation of the imine intermediate in aqueous solutions. Additionally, the reducing agent may react with the starting carbonyl compound before imine formation.
Potential Solutions:
-
Optimize Reaction pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the iminium ion is disfavored. Careful control of pH is crucial.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for reductive amination as it is more selective for the iminium ion over the carbonyl group. Ensure the quality and reactivity of your NaBH₃CN.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time. Modest heating may be required, but excessive heat can lead to side reactions.
-
Water Removal: In some cases, the removal of water as it is formed can help drive the equilibrium towards the imine intermediate. This can be achieved through the use of a Dean-Stark apparatus or molecular sieves, depending on the solvent system.
-
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Question: My final product shows multiple spots on the TLC plate. What are these impurities and how can I minimize their formation?
-
Answer: The presence of multiple spots suggests the formation of side products or the presence of unreacted starting materials. Common impurities in the synthesis of iminosugars include diastereomers, over-alkylated products, and the alcohol resulting from the reduction of the starting keto-fructose.
Potential Solutions:
-
Control of Stereochemistry: The stereoselectivity of the reduction step is critical. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. While NaBH₃CN is common, other reducing agents could be explored for improved selectivity.
-
Purification Strategy: Effective purification is key to isolating the desired product. Silica gel column chromatography is a standard method for purifying iminosugars. A gradient elution system, for example, with dichloromethane and methanol, is often effective.
-
Protecting Groups: For more complex syntheses or to avoid specific side reactions, the use of protecting groups on the hydroxyl moieties of the starting material can be considered. This adds steps to the synthesis but can significantly improve the purity of the final product.
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am struggling to purify this compound from the reaction mixture. What are the best practices for its purification?
-
Answer: The high polarity of iminosugars can make them challenging to purify using standard chromatographic techniques. Their tendency to streak on silica gel is a common issue.
Potential Solutions:
-
Column Chromatography Optimization:
-
Solvent System: A common mobile phase for the purification of polar compounds like iminosugars is a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). A small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can be added to the eluent to reduce tailing on the silica gel.
-
Stationary Phase: Standard silica gel is typically used. However, for particularly challenging separations, other stationary phases like alumina or reverse-phase silica could be explored.
-
-
Ion-Exchange Chromatography: As an alternative to silica gel chromatography, ion-exchange chromatography can be a powerful technique for purifying amino compounds. The protonated amine of the iminosugar will bind to a cation-exchange resin and can be selectively eluted.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A frequently cited method for the synthesis of this compound is the "Reitz's method," which utilizes 5-keto-D-fructose as the starting material.[1] Other synthetic routes for similar iminosugars often start from readily available monosaccharides like D-fructose or L-sorbose.
Q2: What is the key reaction step in the synthesis of this compound?
A2: The key transformation is an intramolecular reductive amination. This involves the formation of an imine between the ketone of the starting material and an amino group (often from ammonia or a primary amine), followed by the reduction of the imine to form the stable secondary amine within the newly formed ring.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (5-keto-D-fructose) and the product (this compound) will have different retention factors (Rf values). Staining with a suitable reagent, such as ninhydrin (for the amine product) or a general carbohydrate stain (like permanganate), will help visualize the spots. For more detailed analysis, LC-MS can be used to track the disappearance of starting material and the appearance of the product mass.
Q4: What are the expected yields for this synthesis?
A4: The yields for iminosugar synthesis can vary significantly depending on the specific protocol and optimization. For the synthesis of the related compound, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) from L-sorbose, an overall yield of 56% has been reported. Yields for the synthesis of this compound are expected to be in a similar range, but will be highly dependent on the efficiency of the reductive amination and purification steps.
Data Presentation
Table 1: Summary of a Representative Synthesis of a Related Iminosugar (2,5-dideoxy-2,5-imino-D-glucitol)
| Parameter | Value | Reference |
| Starting Material | L-Sorbose | - |
| Key Intermediate | 5-azido-5-deoxy-α-l-sorbopyranose | - |
| Final Product | 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) | - |
| Overall Yield | 56% | - |
| Diastereomeric Ratio (DGDP:DMDP) | 90:10 | - |
| Number of Synthetic Steps | 7 | - |
| Number of Chromatographic Purifications | 2 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Reductive Amination of 5-keto-D-fructose (Reitz's Method)
This protocol is a generalized representation based on established methods for iminosugar synthesis. Researchers should optimize conditions for their specific setup.
Materials:
-
5-keto-D-fructose
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
Procedure:
-
Imine Formation:
-
Dissolve 5-keto-D-fructose in methanol.
-
Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature. The pH may be adjusted to be mildly acidic (pH ~6) using a dilute acid.
-
Monitor the formation of the imine intermediate by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the disappearance of the imine intermediate by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and neutralize with a base (e.g., sodium hydroxide solution).
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a silica gel column and equilibrate with the starting eluent (e.g., Dichloromethane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% Dichloromethane to a mixture of Dichloromethane and Methanol (e.g., 9:1 or 8:2). A small percentage of triethylamine (e.g., 0.1-1%) can be added to the eluent to improve the chromatography of the amine product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DDIG)
Welcome to the technical support center for the synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DDIG), a valuable iminosugar for research and drug development. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your synthesis and improve yields.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during the synthesis of DDIG.
General Questions
Q1: What are the common starting materials for the synthesis of DDIG?
A1: Common starting materials for the synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (also known as DGDP) include L-sorbose and D-fructose. A practical multigram-scale synthesis has been reported starting from L-sorbose.[1][2]
Q2: What is a realistic overall yield for the synthesis of DDIG?
A2: A stereoselective synthesis from L-sorbose over 7 steps has been reported to achieve an overall yield of 56%.[1][2] However, yields can vary significantly depending on the specific route and optimization of each step.
Appel Reaction Troubleshooting
Q3: My Appel reaction to introduce a halogen at the C-5 position is sluggish or incomplete. What could be the cause?
A3: Incomplete Appel reactions on sugar substrates can be due to several factors:
-
Moisture: Although not extremely sensitive, excess moisture can consume the reagents. Ensure you are using dry solvents and reagents.
-
Reagent Stoichiometry: An insufficient excess of triphenylphosphine (PPh₃) and the halogen source (e.g., CBr₄, I₂) can lead to incomplete conversion. Consider using a 1.5 to 2-fold excess of the Appel reagents.
-
Reaction Temperature: While the reaction is often started at 0°C, gentle heating (e.g., to room temperature or slightly above) may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition of the product.
-
Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents. If solubility is an issue, THF might be a better choice.
Q4: I am observing the formation of multiple byproducts in my Appel reaction. How can I minimize them?
A4: Byproduct formation in the Appel reaction can be minimized by:
-
Controlling the Temperature: Start the reaction at a lower temperature (0°C) and allow it to slowly warm to room temperature. This can help control the reaction rate and reduce the formation of undesired products.
-
Order of Addition: Adding the halogen source dropwise to the solution of the sugar, triphenylphosphine, and imidazole (if used) can help maintain better control over the reaction.
-
Work-up Procedure: A proper work-up is crucial. The triphenylphosphine oxide byproduct can be challenging to remove. Precipitation by adding a non-polar solvent like pentane or hexane can facilitate its removal by filtration.
Azidation Step Troubleshooting
Q5: The displacement of the halide/mesylate with sodium azide (NaN₃) is giving a low yield. How can I improve this step?
A5: Low yields in the azidation step are a common issue in carbohydrate synthesis.[3] Here are some troubleshooting tips:
-
Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective polar aprotic solvents for this SN2 reaction. Ensure the solvent is anhydrous.
-
Temperature: This reaction often requires elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate.[4]
-
Leaving Group: Ensure you have a good leaving group. Iodides are generally better leaving groups than bromides or chlorides. If you are using a mesylate or tosylate, ensure it was formed completely in the previous step.
-
Steric Hindrance: The azide is a relatively large nucleophile, and steric hindrance around the reaction center can slow down the reaction.[5] Prolonged reaction times may be necessary.
Q6: I am having trouble with the regioselectivity of the azidation. What can I do?
A6: Achieving high regioselectivity in the functionalization of sugars can be challenging.[6]
-
Protecting Groups: The use of appropriate protecting groups is key to directing the nucleophilic attack to the desired position.
-
Reaction Conditions: In some cases, the choice of solvent and counter-ion for the azide can influence the regioselectivity.
Reductive Amination & Cyclization Troubleshooting
Q7: The final intramolecular reductive amination step is resulting in a low yield of DDIG. What are the critical parameters to optimize?
A7: The intramolecular reductive amination of the azido-sugar is a critical step. To optimize the yield:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of the azide to an amine, which then undergoes cyclization.[4][7][8] Ensure the catalyst is active and used in an appropriate amount (typically 10-20% by weight).
-
Hydrogen Pressure: A hydrogen pressure of around 4 bar is reported to be effective.[4][7][8] Lower pressures may lead to incomplete reduction, while excessively high pressures do not necessarily improve the yield and can pose safety risks.
-
Solvent System: A mixture of water and methanol (e.g., 1:1) is a good solvent system for this reaction, as it dissolves the starting material and the resulting iminosugar.[4][7][8]
-
Reaction Time: The reaction is typically run for 24 hours to ensure complete conversion.[4][7][8]
Q8: I am observing the formation of diastereomers in the final product. How can I improve the stereoselectivity?
A8: The stereoselectivity of the reduction of the intermediate cyclic imine determines the final diastereomeric ratio.
-
Hydrogenation Conditions: It has been reported that conducting the hydrogenation at elevated pressure (4 bar) can improve the stereoselectivity in favor of the desired diastereomer. At atmospheric pressure, diminished stereocontrol has been observed.[4]
-
Catalyst Choice: While Pd/C is common, other catalysts could potentially offer different stereoselectivities.
Purification Troubleshooting
Q9: How can I effectively purify the final DDIG product?
A9: DDIG is a polyhydroxylated alkaloid, and its high polarity can make purification challenging.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying iminosugars.[9] Strong cation exchange (SCX) columns can be used in a "catch-and-release" mechanism where the basic DDIG is retained on the column while neutral impurities are washed away. The product is then eluted with a basic solution (e.g., ammonium hydroxide in methanol).[10]
-
Column Chromatography on Silica Gel: While possible, the high polarity of DDIG can lead to significant tailing on silica gel. A very polar mobile phase, often containing a small amount of a basic modifier like ammonium hydroxide or triethylamine, is typically required.
-
Crystallization: If a high degree of purity is achieved, crystallization can be an effective final purification step.
Data Presentation
Table 1: Comparison of Reported Yields for DDIG Synthesis
| Starting Material | Key Reaction Steps | Number of Steps | Overall Yield | Reference |
| L-Sorbose | Regioselective Appel Reaction, Azidation, Reductive Amination | 7 | 56% | [1] |
| D-Fructose | Not specified in detail | 7 | 70% (for DMDP) | [1] |
Note: The 70% yield from D-fructose is for the synthesis of the C-2 diastereomer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP).
Table 2: Optimization of the Final Reductive Amination Step
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome with Condition 2 | Reference |
| Catalyst | 5% Pd/C | 10% Pd/C | More efficient reduction of the azide. | [4][7][8] |
| Hydrogen Pressure | Atmospheric Pressure | 4 bar | Improved stereoselectivity and reaction rate. | [4] |
| Solvent | Methanol | 1:1 Water/Methanol | Better solubility of starting material and product. | [4][7][8] |
| Reaction Time | 12 hours | 24 hours | Ensures complete conversion to the final product. | [4][7][8] |
Experimental Protocols
Protocol 1: Multigram-Scale Synthesis of DDIG from L-Sorbose
This protocol is based on a reported synthesis involving a regioselective Appel reaction.[1][2]
Step 1: Synthesis of 2-azidoethyl 5-bromo-5-deoxy-α-L-sorbopyranoside
-
This step involves a regioselective Appel reaction on a protected L-sorbose derivative to introduce a bromide at the C-5 position.
Step 2: Azidation at C-5
-
The bromide at C-5 is displaced with sodium azide in a polar aprotic solvent like DMSO at elevated temperatures.
Step 3: Deprotection
-
The protecting groups are removed under acidic conditions (e.g., with aqueous TFA).
Step 4: Intramolecular Reductive Amination and Cyclization
-
Dissolve 5-azido-5-deoxy-α-L-sorbopyranose (1.0 eq) in a 1:1 mixture of deionized water and methanol.
-
Carefully add 10% Pd/C (approx. 15-20% by weight of the starting material) to the solution under an inert atmosphere (Argon or Nitrogen).
-
Transfer the reaction mixture to a Parr apparatus or a similar hydrogenation reactor.
-
Pressurize the reactor with hydrogen gas to 4 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, carefully vent the reactor and filter the reaction mixture through a pad of diatomaceous earth (Celite®).
-
Wash the catalyst on the filter pad repeatedly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford crude 2,5-dideoxy-2,5-imino-D-glucitol as a solid.
Step 5: Purification
-
Purify the crude product using ion-exchange chromatography (SCX column) for optimal results.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway for DDIG from L-Sorbose.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting low yield in the final step.
Logical Diagram for DDIG Purification
References
- 1. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloid Purification - Lifeasible [lifeasible.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: 2,5-Anhydro-2,5-imino-D-glucitol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2,5-Anhydro-2,5-imino-D-glucitol in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
For optimal long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] For short-term storage (up to a few days), refrigeration at 2-8°C is advisable.[2] Some suppliers do not recommend storing aqueous solutions for more than one day. To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[2]
Q2: In which solvents can I dissolve this compound?
This compound is generally soluble in water and polar organic solvents such as DMSO and methanol. The choice of solvent should be guided by the specific requirements of your experiment. For biological assays, the use of sterile, nuclease-free water or a biocompatible buffer is recommended.
Q3: What are the visual indicators of degradation for a this compound solution?
A common sign of degradation in iminosugar solutions is a change in color, typically the appearance of a yellow or brown hue.[2] This can be indicative of the Maillard reaction, a common degradation pathway for amino sugars, particularly at elevated temperatures or alkaline pH.[2] Any cloudiness or formation of precipitate upon thawing or storage can also indicate degradation or solubility issues.[2]
Q4: How do factors like pH and temperature affect the stability of this compound in solution?
While specific data for this compound is limited, the stability of related iminosugars and their complexes with enzymes has been shown to be pH-sensitive.[3][4][5] Generally, iminosugar solutions are more susceptible to degradation, such as the Maillard reaction, at alkaline pH and higher temperatures.[2] For experiments requiring incubation at physiological temperatures (e.g., 37°C), it is advisable to prepare fresh solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution has turned yellow or brown. | This is likely due to the Maillard reaction, a common degradation pathway for amino sugars, which can be accelerated by elevated temperatures or alkaline pH.[2] | It is recommended to discard the solution and prepare a fresh one. Ensure that the new solution is stored at the recommended low temperature and protected from light. If your experiment requires alkaline conditions or elevated temperatures, prepare the solution immediately before use.[2] |
| Precipitate has formed in the solution after thawing. | This could be due to the compound's solubility being exceeded at lower temperatures, or it may be a result of degradation into a less soluble product.[2] | Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Consider preparing a more dilute stock solution for future use.[2] |
| Inconsistent experimental results using the same stock solution. | The solution may be degrading over time, or its integrity may be compromised by repeated freeze-thaw cycles.[2] | Prepare fresh, single-use aliquots from a newly prepared stock solution to ensure consistency across experiments.[2] |
Stability Data Summary
| Condition | Parameter | Expected Stability | Recommendations |
| Temperature | -80°C | High | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Good | Suitable for long-term storage of stock solutions.[1][2] | |
| 2-8°C | Moderate | Acceptable for short-term storage (a few days).[2] | |
| Room Temperature | Low | Not recommended for storage beyond a few hours. | |
| > 37°C | Very Low | Prepare solutions fresh immediately before use. | |
| pH | Acidic (pH < 7) | Generally More Stable | |
| Neutral (pH 7) | Moderate | Prepare fresh for sensitive applications. | |
| Alkaline (pH > 7) | Low | Increased risk of Maillard reaction and other degradation.[2] Prepare fresh. | |
| Light | Exposed to Light | Moderate to Low | Store in amber vials or protect from light to minimize potential photodegradation.[2] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., water, methanol, or a buffer of a specific pH) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation under Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several vials. Incubate individual vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9). Incubate at a constant temperature.
-
Photostability: Expose an aliquot of the solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each incubation condition.
-
Immediately quench any reaction by cooling the sample (if heat-stressed) and/or neutralizing the pH if necessary. Dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with an appropriate mobile phase.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detector: A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary for compounds lacking a strong chromophore. Mass spectrometry (MS) can also be used for detection and identification of degradation products.
-
-
Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the parent compound (this compound). The appearance of new peaks may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each stress condition to determine the degradation kinetics.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability. [vivo.weill.cornell.edu]
Technical Support Center: 2,5-Anhydro-2,5-imino-D-glucitol Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-2,5-imino-D-glucitol and related enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during enzymatic assays involving this compound, a known glycosidase inhibitor.
Section 1: Colorimetric Alpha-Glucosidase Inhibition Assays (e.g., using pNPG)
Question 1: Why am I not seeing any yellow color development in my alpha-glucosidase inhibition assay with p-nitrophenyl-α-D-glucopyranoside (pNPG)?
Answer: Several factors could be contributing to the lack of yellow color, which indicates the absence of p-nitrophenol (pNP) production. Here's a step-by-step troubleshooting guide:
-
Enzyme Activity:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always prepare fresh enzyme solutions and store them according to the manufacturer's instructions. Run a positive control without any inhibitor to ensure the enzyme is active.[1][2]
-
Incorrect pH: The optimal pH for most alpha-glucosidases is crucial for their activity. The yellow color of the p-nitrophenolate anion is only visible at a pH greater than 5.9.[1][3] If your assay buffer is acidic, you will need to add a stop solution with a basic pH (e.g., sodium carbonate) to visualize the color.[1][4]
-
-
Substrate Issues:
-
Substrate Degradation: Ensure your pNPG solution is fresh and has been stored protected from light.
-
Incorrect Concentration: The substrate concentration might be too low.[1]
-
-
Inhibitor Concentration:
-
High Inhibitor Concentration: It's possible your inhibitor concentration is too high, leading to complete inhibition of the enzyme. Perform a serial dilution of your inhibitor to determine its IC50 value.[2]
-
-
Assay Conditions:
-
Incorrect Incubation Time or Temperature: Ensure you are incubating the reaction for the appropriate amount of time and at the optimal temperature for your specific enzyme.[5]
-
Question 2: The results of my alpha-glucosidase inhibition assay are not reproducible. What could be the cause?
Answer: Lack of reproducibility is a common issue. Consider the following factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme and inhibitor solutions.
-
Temperature Fluctuations: Maintain a constant temperature during the incubation period.[5]
-
Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation.
-
Mixing: Ensure all components of the reaction mixture are thoroughly mixed.
-
Plate Reader Settings: If using a microplate reader, ensure the correct wavelength (around 405 nm for pNP) and other settings are used consistently.[6]
Section 2: Fluorescent Glycosidase Inhibition Assays
Question 3: I am observing high background fluorescence in my fluorescent glycosidase inhibitor assay. How can I reduce it?
Answer: High background fluorescence can mask the true signal. Here are some potential causes and solutions:
-
Autofluorescence of Inhibitor: Your test compound, such as this compound, might be inherently fluorescent at the excitation and emission wavelengths used. Run a control with the inhibitor alone to check for autofluorescence.[7]
-
Substrate Instability: Some fluorescent substrates can be unstable and hydrolyze spontaneously, leading to a high background. Use a substrate blank (substrate without enzyme) to measure this and subtract it from your readings.[8]
-
Cellular Debris (for cell-based assays): Incomplete washing of cells can leave behind fluorescent debris. Ensure thorough washing steps.[7]
-
Contaminated Reagents or Plates: Use high-quality, clean labware and fresh, filtered buffers.
Question 4: The signal in my fluorescent assay is too low. What can I do to improve it?
Answer: A weak signal can be due to several factors:
-
Sub-optimal pH: The fluorescence of many fluorophores is pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme and the fluorophore.[9]
-
Low Enzyme Concentration: The amount of enzyme may not be sufficient to produce a detectable signal within the assay timeframe. Optimize the enzyme concentration.
-
Inappropriate Substrate Concentration: The substrate concentration might be too low for the enzyme to work efficiently.
-
Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your specific fluorogenic substrate.
Section 3: Cell-Based Assays for Pharmacological Chaperones (Gaucher Disease Models)
Question 5: I am not observing an increase in glucocerebrosidase (GCase) activity in my patient-derived fibroblasts after treatment with this compound.
Answer: When using this compound as a pharmacological chaperone for Gaucher disease, several factors can influence the outcome:
-
Mutation-Dependent Efficacy: The effectiveness of a pharmacological chaperone is often dependent on the specific mutation in the GBA gene.[10] Some mutations may not be responsive to this particular chaperone.
-
Concentration and Incubation Time: The concentration of the chaperone and the incubation time are critical. A dose-response curve and a time-course experiment should be performed to determine the optimal conditions.[11][12] It's important to note that at higher concentrations, active-site directed chaperones can exhibit inhibitory effects.[11]
-
Cell Health: Ensure the patient-derived cells are healthy and viable.
-
Assay Sensitivity: The assay used to measure GCase activity might not be sensitive enough to detect small increases. Consider using a more sensitive fluorogenic substrate.
Question 6: My cell-based assay results are inconsistent between experiments.
Answer: In addition to the general sources of variability mentioned earlier, cell-based assays have their own unique challenges:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[13]
-
Cell Density: Seed cells at a consistent density to ensure uniform growth and response to treatment.
-
Treatment Conditions: Ensure consistent timing and application of the chaperone treatment.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for alpha-glucosidase inhibition assays. Note that these values can vary depending on the specific enzyme source and assay conditions.
Table 1: Typical Reaction Conditions for Alpha-Glucosidase Assays
| Parameter | Typical Value/Range | Reference |
| pH | 6.8 - 7.0 | [4][6][14] |
| Temperature | 37 °C | [4][5][14] |
| Substrate (pNPG) Concentration | 1 - 5 mM | [4][14] |
| Enzyme Concentration | 0.05 - 0.5 U/mL | [5][15] |
| Incubation Time | 10 - 30 minutes | [4][5][14] |
Table 2: Troubleshooting Quick Reference
| Issue | Possible Cause | Suggested Solution |
| No/Low Signal (Colorimetric) | Inactive enzyme, incorrect pH, substrate degradation | Use fresh enzyme, check buffer pH, use fresh substrate |
| High Background (Fluorescent) | Compound autofluorescence, substrate instability | Run compound blank, use substrate blank |
| Irreproducible Results | Pipetting errors, temperature fluctuations | Calibrate pipettes, use a temperature-controlled incubator |
| No Chaperone Effect (Cell-based) | Mutation-dependent efficacy, non-optimal concentration | Verify mutation responsiveness, perform dose-response |
Experimental Protocols
Protocol 1: Colorimetric Alpha-Glucosidase Inhibition Assay
This protocol provides a general guideline for determining the inhibitory activity of this compound against alpha-glucosidase using the chromogenic substrate pNPG.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)[14]
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)[4]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the alpha-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).
-
Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1 mM).
-
Prepare a stock solution of this compound in buffer and create a series of dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a specific volume (e.g., 20 µL) of your inhibitor dilutions.
-
Positive control well: Add the same volume of buffer instead of the inhibitor.
-
Blank well: Add buffer instead of the enzyme solution.
-
-
Pre-incubation: Add the enzyme solution (e.g., 20 µL) to all wells except the blank. Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[4][14]
-
Initiate Reaction: Add the pNPG substrate solution (e.g., 20 µL) to all wells.[14]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[14]
-
Stop Reaction: Add the sodium carbonate solution (e.g., 50 µL) to all wells to stop the reaction and develop the yellow color.[4][14]
-
Measurement: Measure the absorbance at approximately 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Protocol 2: Cell-Based Pharmacological Chaperone Assay for Gaucher Disease
This protocol outlines a general procedure for evaluating the ability of this compound to increase GCase activity in patient-derived fibroblasts.
Materials:
-
Gaucher patient-derived fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside)
-
Glycine-NaOH buffer (pH 10.4)
-
Fluorometer or fluorescent plate reader
Procedure:
-
Cell Culture: Culture the patient-derived fibroblasts in appropriate cell culture flasks until they reach a suitable confluency.
-
Cell Seeding: Seed the fibroblasts into a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Chaperone Treatment:
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
-
GCase Activity Assay:
-
Add a portion of the cell lysate to a new plate.
-
Add the fluorogenic GCase substrate.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding the glycine-NaOH buffer.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Data Analysis: Normalize the GCase activity to the total protein concentration in each lysate and compare the activity in treated cells to the untreated controls.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for a colorimetric alpha-glucosidase inhibition assay.
Caption: Competitive inhibition of alpha-glucosidase.
Caption: Mechanism of pharmacological chaperone action for Gaucher disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
Technical Support Center: Optimizing DGDP Concentration for Cell-Based Assays
Welcome to the technical support center for the optimization of Diacylglycerol Pyrophosphate (DGDP) concentration in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing DGDP in your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is DGDP and what is its known function?
Diacylglycerol Pyrophosphate (DGDP) is a signaling lipid. In plants, it is virtually absent in non-stimulated cells, but its concentration rapidly increases in response to stimuli like osmotic stress, implying a role in stress signaling.[1] While not naturally found in mammals, studies have shown that DGDP can activate macrophages to secrete arachidonate metabolites, which are key events in the immunoinflammatory response.[2] It is synthesized from phosphatidic acid (PA) and is thought to be a signaling molecule itself.[2]
Q2: Why is optimizing the concentration of DGDP critical for my cell-based assay?
Optimizing the concentration of any bioactive small molecule is crucial for obtaining reliable and reproducible data. For DGDP, this is especially important for several reasons:
-
Biological Relevance: The effective concentration of a signaling molecule can be very narrow. Too low a concentration may not elicit a response, while too high a concentration can lead to off-target effects or cytotoxicity.
-
Signal-to-Noise Ratio: Proper concentration helps in achieving a robust signal that can be clearly distinguished from the background noise of the assay.
-
Avoiding Cytotoxicity: High concentrations of lipids can disrupt cell membranes or induce stress pathways, leading to cell death and confounding the experimental results.
-
Cost-Effectiveness: Optimizing the concentration ensures the efficient use of a potentially expensive reagent.
Q3: What are the initial concentration ranges I should consider for DGDP in a new cell-based assay?
Given that DGDP is not endogenous to most mammalian cells, determining a starting concentration requires a careful approach. A broad dose-response experiment is recommended. A starting point could be a wide range of concentrations, for example, from low nanomolar (nM) to high micromolar (µM). Based on general practices for novel small molecules, a range of 10 nM to 100 µM is often a reasonable starting point for initial screening.
Q4: How can I assess the cytotoxic effects of DGDP in my cell line?
It is essential to perform a cell viability assay to determine the cytotoxic concentration range of DGDP for your specific cell line. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity.
-
Resazurin (alamarBlue) Assay: A fluorescent or colorimetric indicator of cell viability.
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.[3]
-
Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.
These assays should be run with a range of DGDP concentrations over the intended duration of your primary experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter when optimizing DGDP concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - Autofluorescence from DGDP or media components.- Non-specific binding of detection reagents.- Insufficient washing steps. | - Use phenol red-free media to reduce background fluorescence.[4]- Test for DGDP autofluorescence at the assay wavelengths.- Optimize blocking steps and washing protocols.[5]- Include a "no-cell" control with DGDP to measure background. |
| Low Signal-to-Noise Ratio | - DGDP concentration is too low.- Incubation time is too short.- Low cell seeding density.- Assay is not sensitive enough. | - Increase the DGDP concentration in a stepwise manner.- Optimize the incubation time to allow for a maximal biological response.- Increase the cell seeding density to amplify the signal.[6]- Consider a more sensitive detection method (e.g., luminescence over fluorescence).[3] |
| High Variability Between Replicates | - Inconsistent cell seeding.- "Edge effects" in the microplate.- Improper mixing of DGDP.- DGDP instability or precipitation at high concentrations. | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity.[7][8]- Ensure thorough mixing of DGDP in the media before adding to cells.- Visually inspect for precipitation at higher concentrations. Consider using a lower concentration of a less volatile solvent like DMSO. |
| No Dose-Dependent Response | - DGDP is inactive in the chosen cell line or assay.- The tested concentration range is not appropriate.- The assay readout is not measuring the relevant biological activity. | - Confirm the biological hypothesis; does the cell line express the necessary targets for DGDP activity?- Test a much broader concentration range (e.g., picomolar to millimolar).- Ensure the assay is appropriate for the expected signaling pathway. |
| U-shaped (Hormetic) Dose-Response Curve | - Dual effect of DGDP (stimulatory at low doses, inhibitory at high doses).- Off-target effects or cytotoxicity at higher concentrations. | - This may be a real biological effect. Further investigation into the mechanism is needed.- Correlate the dose-response curve with a cytotoxicity assay to determine if the downturn is due to cell death.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a 96-Well Plate Assay
-
Cell Preparation: Culture cells to approximately 70-80% confluency in their exponential growth phase.[3]
-
Cell Counting: Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve densities ranging from 1,000 to 40,000 cells per well in a 100 µL volume.
-
Plating: Seed the cells in a 96-well plate according to the dilution series, with at least three replicate wells for each density.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the linear range of cell number versus signal.
-
Analysis: Select a seeding density that falls within the linear range of the assay and ensures cells are still in the exponential growth phase at the end of the experiment.
Protocol 2: Initial Dose-Response and Cytotoxicity Profiling of DGDP
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
DGDP Preparation: Prepare a stock solution of DGDP in an appropriate solvent (e.g., DMSO). Create a serial dilution series of DGDP in culture medium, typically ranging from 10 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the DGDP dilutions.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Assay Performance:
-
For Cytotoxicity: Perform a cell viability assay as described in the FAQs.
-
For Functional Response: Perform the specific cell-based assay (e.g., reporter gene assay, cytokine secretion ELISA, etc.).
-
-
Data Analysis:
-
Plot cell viability (%) against DGDP concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Plot the functional response against DGDP concentration to determine the EC50 (half-maximal effective concentration).
-
Select a concentration range for further experiments that shows a functional response with minimal cytotoxicity.
-
Data Presentation
Table 1: Illustrative Cytotoxicity Data for DGDP in a Macrophage Cell Line
| DGDP Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 90.3 ± 6.2 |
| 25 | 75.1 ± 7.9 |
| 50 | 52.4 ± 8.5 |
| 100 | 21.7 ± 9.3 |
Table 2: Illustrative Functional Response (Arachidonic Acid Metabolite Secretion)
| DGDP Concentration (µM) | Fold Change in Secretion (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.1 | 1.5 ± 0.3 |
| 1 | 3.2 ± 0.5 |
| 10 | 8.9 ± 1.1 |
| 25 | 12.4 ± 1.5 |
| 50 | 7.8 ± 1.8 (Decreased due to cytotoxicity) |
| 100 | 3.1 ± 2.2 (Decreased due to cytotoxicity) |
Visualizations
Caption: Workflow for optimizing DGDP concentration.
Caption: Troubleshooting high replicate variability.
Caption: A hypothetical signaling pathway for DGDP.
References
Technical Support Center: Overcoming Solubility Challenges with 2,5-Anhydro-2,5-imino-D-glucitol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,5-Anhydro-2,5-imino-D-glucitol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound derivatives?
A1: The solubility of these iminosugar derivatives is primarily influenced by several factors:
-
pH of the solvent: The pyrrolidine ring in the core structure is basic and can be protonated at acidic pH, which generally increases aqueous solubility.
-
N-alkylation: The length and lipophilicity of the N-alkyl chain significantly impact solubility. Longer, more lipophilic chains tend to decrease aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.
-
Solid-state form: The crystalline or amorphous nature of the compound can affect its solubility.
-
Presence of co-solvents: Organic co-solvents like DMSO and ethanol can significantly enhance the solubility of less polar derivatives.
Q2: My this compound derivative is poorly soluble in aqueous buffers for my enzymatic assay. What should I do?
A2: For enzymatic assays requiring aqueous buffers, you can try the following:
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[1] You can then dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid affecting enzyme activity.
-
Adjust the pH of the buffer: If your compound has a basic nitrogen, lowering the pH of the buffer can increase its solubility.
-
Use a different buffer system: Some buffer components can interact with your compound and affect its solubility. Experimenting with different buffer systems (e.g., phosphate, citrate, TRIS) may be beneficial.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue when the compound's solubility in the final aqueous medium is much lower than in the DMSO stock. To address this:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of your compound.
-
Increase the volume of the final solution: By diluting the stock into a larger volume of medium, you can keep the final concentration below the solubility limit.
-
Use a multi-step dilution: Instead of a single large dilution, try a serial dilution approach.
-
Vortex or mix vigorously during dilution: This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
This guide provides solutions to common solubility problems encountered during experiments with this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The derivative is too lipophilic for direct dissolution in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer.[2] |
| The pH of the buffer is not optimal for solubility. | For derivatives with a basic nitrogen, try lowering the pH of the buffer to protonate the imino group and increase aqueous solubility.[1] | |
| Precipitation occurs upon dilution of organic stock solution into aqueous buffer or cell media. | The final concentration of the compound exceeds its aqueous solubility limit. | Decrease the final concentration of the compound in the assay. |
| The rate of addition of the stock solution is too slow, leading to localized supersaturation. | Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing. | |
| The final concentration of the organic solvent is too low to maintain solubility. | While keeping the organic solvent concentration minimal to avoid biological effects, a slight increase (e.g., from 0.5% to 1% DMSO) may help. | |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variations in the effective concentration. | Visually inspect your solutions for any particulate matter before use. Consider a brief sonication or filtration step for your stock solutions. |
| The compound may be degrading in the experimental medium over time. | Prepare fresh solutions for each experiment and avoid prolonged storage of diluted solutions. |
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for a related compound, 2,5-Anhydro-D-mannitol, which can serve as a general reference. Note that the solubility of specific this compound derivatives will vary depending on their substitutions.
| Solvent | Approximate Solubility of 2,5-Anhydro-D-mannitol |
| Dimethylformamide (DMF) | 25 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[2] |
| Ethanol | 5 mg/mL[2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of a this compound derivative in DMSO.
Materials:
-
This compound derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of the this compound derivative into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound derivative
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid this compound derivative to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure that equilibrium is reached.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
Visualizations
Signaling Pathway: Inhibition of ER α-Glucosidase in Glycoprotein Folding
This diagram illustrates the role of ER α-glucosidases in the calnexin/calreticulin cycle for glycoprotein folding and how iminosugar inhibitors, such as this compound derivatives, can disrupt this process.[3][4][5]
Caption: Inhibition of ER α-glucosidases by iminosugar derivatives.
Experimental Workflow: Screening for Glycosidase Inhibitors
This workflow outlines the general steps involved in screening for potent glycosidase inhibitors from a library of compounds, such as this compound derivatives.
Caption: Workflow for glycosidase inhibitor screening.
Logical Relationship: Pharmacological Chaperone Mechanism in Gaucher Disease
This diagram illustrates the mechanism by which pharmacological chaperones, including certain this compound derivatives, can rescue mutant glucocerebrosidase (GCase) in Gaucher disease.[6][7][8][9]
Caption: Mechanism of pharmacological chaperone therapy for Gaucher disease.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Structures of mammalian ER α-glucosidase II capture the binding modes of broad-spectrum iminosugar antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gaucherdisease.org [gaucherdisease.org]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]
Technical Support Center: Purification of 2,5-dideoxy-2,5-imino-D-glucitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-dideoxy-2,5-imino-D-glucitol (also known as DNJ or 1-deoxynojirimycin).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,5-dideoxy-2,5-imino-D-glucitol?
A1: The primary methods for purifying 2,5-dideoxy-2,5-imino-D-glucitol involve a combination of chromatographic techniques. These typically include:
-
Macroporous Resin Chromatography: Often used as an initial purification step to remove larger molecules like polysaccharides and some pigments.[1]
-
Ion-Exchange Chromatography: A highly effective method that separates DNJ based on its charge properties under specific pH conditions.[2] Cation exchange resins are commonly used.[1][3]
-
Silica Gel Chromatography: Used for further purification, often after initial separation by other methods.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for final purification and analysis to achieve high purity.[2]
-
Recrystallization: Can be used as a final step to obtain highly pure crystalline DNJ.[4]
Q2: What kind of purity levels can I expect with these methods?
A2: The purity of DNJ can be significantly increased through sequential purification steps. For instance, starting from a crude extract with a low DNJ content (e.g., 0.23%), macroporous resin chromatography can increase the purity to around 4.9%.[1] Subsequent purification using ion-exchange chromatography can further enhance the purity to approximately 16.7%.[1] Patents have reported final DNJ content in the range of 16.2wt% to 17.2wt% after concentration and drying.[3]
Q3: Can I purify DNJ without using chromatography?
A3: While chromatography is the most common and effective method, solvent extraction can also be employed for purification based on the differential solubility of DNJ in various solvents.[1] However, achieving high purity with solvent extraction alone can be challenging and may require multiple extraction steps.
Troubleshooting Guides
Issue 1: Low recovery of DNJ after ion-exchange chromatography.
-
Possible Cause 1: Incorrect pH of the loading buffer.
-
Solution: The pH of the sample and loading buffer is crucial for the binding of DNJ to the cation exchange resin. Ensure the pH is adjusted to a level where DNJ is positively charged. For example, a pH of 4.0 has been shown to be effective for loading.[1]
-
-
Possible Cause 2: Inappropriate elution conditions.
-
Solution: If the eluent is too weak, DNJ will not be effectively eluted from the column. If it is too strong, DNJ may elute too quickly with other impurities. A stepwise or gradient elution with an appropriate buffer, such as aqueous ammonia, is often used. An elution order of water followed by increasing concentrations of ammonia (e.g., 0.3 M then 0.5 M) has been reported to be successful.[1]
-
-
Possible Cause 3: Column overloading.
-
Solution: Exceeding the binding capacity of the resin will lead to loss of DNJ in the flow-through. Determine the binding capacity of your specific resin and ensure you are loading an appropriate amount of crude material.
-
Issue 2: Co-elution of impurities with DNJ.
-
Possible Cause 1: Insufficient initial purification.
-
Solution: If the crude extract is not sufficiently pre-purified, a large number of impurities can co-elute with DNJ. Consider using a preliminary purification step, such as macroporous resin chromatography, to remove larger molecules and less polar compounds before ion-exchange chromatography.[1]
-
-
Possible Cause 2: Non-optimal elution profile.
-
Solution: A simple isocratic elution may not be sufficient to separate DNJ from closely related impurities. Optimize the elution gradient (for gradient elution) or the concentration of the eluent (for stepwise elution) to improve resolution.
-
-
Possible Cause 3: Inappropriate choice of stationary phase.
-
Solution: The choice of resin is critical. Different ion-exchange resins have different selectivities. If co-elution persists, consider trying a different type of cation exchange resin.
-
Issue 3: DNJ degradation during purification.
-
Possible Cause 1: High temperatures during concentration.
-
Solution: DNJ can be sensitive to high temperatures. When concentrating eluates, use reduced pressure evaporation at a lower temperature, for example, around 40-50°C, to prevent degradation.[2]
-
-
Possible Cause 2: Extreme pH conditions.
-
Solution: While pH is used to control binding and elution in ion-exchange chromatography, prolonged exposure to very high or very low pH should be avoided. Neutralize the fractions containing DNJ as soon as possible after elution.
-
Data Presentation
Table 1: Summary of Purification Methods and Achieved Purity of 2,5-dideoxy-2,5-imino-D-glucitol
| Purification Step | Starting Material | Resulting DNJ Content/Purity | Recovery Rate | Reference |
| Macroporous Resin (AB-8) | Dried Mulberry Leaf Extract (0.23% DNJ) | 4.9% | 98% | [1] |
| Cation Exchange Resin (732 H type) | Effluent from Macroporous Resin (4.9% DNJ) | 16.7% | Not specified | [1] |
| Cation Exchange and Vacuum Drying | Mulberry Leaf Extract | 16.2wt% - 17.2wt% | Not specified | [3] |
| Recrystallization | Not specified | 36.4% | 39.3% | [4] |
Experimental Protocols
Protocol 1: Purification of DNJ using Macroporous and Ion-Exchange Chromatography
This protocol is based on the methodology described for the isolation of DNJ from mulberry leaves.[1]
Part A: Macroporous Resin Chromatography (Initial Purification)
-
Resin Preparation: Pre-treat AB-8 macroporous resin according to the manufacturer's instructions.
-
Sample Preparation: Prepare an aqueous extract of the source material (e.g., mulberry leaves). Adjust the pH of the extract to 4.0.
-
Loading: Load the pH-adjusted extract onto the equilibrated AB-8 resin column at a flow rate of 1 bed volume (BV)/hour. The maximum loading amount is approximately 2 BV.
-
Elution: Elute the column with deionized water. Collect the effluent.
-
Monitoring: Monitor the fractions for the presence of DNJ using a suitable analytical method (e.g., HPLC). The DNJ is expected to be in the flow-through and early water wash fractions.
Part B: Cation Exchange Chromatography (Main Purification)
-
Resin Preparation: Pre-treat 732 H type cation exchange resin according to the manufacturer's instructions.
-
Loading: Load the DNJ-containing fraction from the macroporous resin step onto the equilibrated cation exchange column.
-
Washing: Wash the column with 1 BV of deionized water to remove unbound impurities.
-
Elution: Elute the bound DNJ using a stepwise gradient of aqueous ammonia:
-
1.5 BV of 0.3 M NH₃·H₂O
-
2 BV of 0.5 M NH₃·H₂O
-
-
Fraction Collection: Collect fractions and monitor the pH. The fractions containing DNJ typically have a pH in the range of 9.0-10.0.
-
Concentration: Pool the DNJ-rich fractions and concentrate under reduced pressure at a temperature not exceeding 50°C.
-
Drying: Dry the concentrated sample, for example, by vacuum drying, to obtain the purified DNJ product.
Visualizations
Caption: A generalized experimental workflow for the purification of 2,5-dideoxy-2,5-imino-D-glucitol.
Caption: A troubleshooting decision tree for low yield in DNJ purification.
References
- 1. researchgate.net [researchgate.net]
- 2. The process of extracting 1 - deoxynojirimycin from mulberry leaf extract. [greenskybio.com]
- 3. CN104860871A - Method of DNJ extraction and purification - Google Patents [patents.google.com]
- 4. CN104402801A - Method for separating DNJ and preparing DNJ nanosuspension - Google Patents [patents.google.com]
side effects of 2,5-Anhydro-2,5-imino-D-glucitol in cellular models
Technical Support Center: 2,5-Anhydro-2,5-imino-D-glucitol
Welcome to the technical support center for researchers using this compound and its analogs (e.g., Isofagomine) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular models?
A1: this compound is a potent, competitive inhibitor of glycosidase enzymes, particularly α- and β-glucosidases.[1][2] It functions as a pharmacological chaperone, especially for mutant forms of the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease.[3][4] By binding to the enzyme's active site in the endoplasmic reticulum (ER), it helps stabilize the protein's conformation, facilitating proper folding and trafficking to the lysosome.[5][6]
Q2: Why are the recommended cellular concentrations in the micromolar (µM) range when the inhibitory constant (Kᵢ or IC₅₀) is in the nanomolar (nM) range?
A2: This is a critical concept. While the compound is a potent inhibitor with nM affinity, a much higher concentration (typically 10-100 µM) is required in cell culture to achieve a chaperoning effect.[7] This discrepancy is likely due to factors like bioavailability, including membrane permeability, subcellular distribution, and metabolism, which result in a lower effective intracellular concentration at the target site (the ER) than what is applied to the culture media.[7]
Q3: What are the potential off-target effects of this compound?
A3: As an iminosugar, this compound can potentially inhibit other glycosidases involved in processes like N-linked glycan processing.[2][8] However, at concentrations effective for chaperoning GCase (e.g., 30 µM), one study on its analog isofagomine reported little to no inhibitory activity towards other enzymes like intestinal disaccharidases or ER α-glucosidase II.[9] Researchers should still consider the possibility of off-target effects and include appropriate controls to validate their findings.
Q4: Is this compound cytotoxic?
A4: The compound generally exhibits low cytotoxicity at concentrations used for pharmacological chaperoning. One study found that treating fibroblasts with a very high concentration of isofagomine-tartrate (20 mM) for four days led to only a 20% reduction in cell proliferation.[9] It is always recommended to perform a dose-response curve for cytotoxicity in your specific cell model.
Troubleshooting Guide
| Issue / Unexpected Result | Possible Cause(s) | Suggested Solution(s) |
| No increase in target enzyme activity after treatment. | 1. Insufficient Washout: The compound is a competitive inhibitor. If not washed out, it will inhibit the enzyme during the activity assay.[6]2. Incorrect Concentration: The effective concentration for chaperoning is cell-type and mutation-dependent.3. Assay pH is Not Optimal: The chaperone can shift the optimal pH of the mutant enzyme.[6] | 1. Implement a thorough washout protocol. Incubate cells in compound-free media for at least 24 hours before lysis to allow for full activity recovery.[6]2. Perform a dose-response experiment (e.g., 1 µM to 100 µM) to find the optimal concentration for your system.3. Check the pH optimum for your target enzyme. Assays for lysosomal GCase should be performed at an acidic pH (e.g., 5.2).[9] |
| High levels of cell death or reduced proliferation. | 1. Concentration is too high: Although generally low in toxicity, very high concentrations can impact cell growth.[9]2. Solvent or counter-ion toxicity: The vehicle (e.g., DMSO) or a salt counter-ion (e.g., tartrate) may be contributing to toxicity.[9] | 1. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue) to determine the IC₅₀ and work well below this concentration.2. Run a vehicle-only control at the same concentration used in your experiment to assess the toxicity of the solvent or counter-ion. |
| Variability between experimental replicates. | 1. Inconsistent treatment duration or washout. 2. Cell passage number and confluency can affect cellular response. | 1. Standardize all incubation times. Ensure the washout period is identical for all plates.2. Use cells within a consistent passage number range and plate them to reach a similar confluency at the time of assay. |
Quantitative Data Summary
Table 1: Efficacy as a Pharmacological Chaperone for Glucocerebrosidase (GCase)
| Compound / Analog | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| This compound analog | N370S GC Fibroblasts | 30 µM | 2.2-fold increase in GC activity | [4] |
| Isofagomine-based analog | G202R GC Fibroblasts | Not specified | 7.2-fold increase in GC activity | [3] |
| Isofagomine (IFG) | N370S Homozygous Fibroblasts | 30 µM | 2.3 to 3.0-fold increase in GCase activity |[9] |
Table 2: Inhibitory and Cytotoxic Concentrations
| Parameter | Target / Cell Line | pH | Value | Reference |
|---|---|---|---|---|
| IC₅₀ (Isofagomine) | Glucocerebrosidase (GCase) | 7.2 | 5 nM | [7] |
| IC₅₀ (Isofagomine) | Glucocerebrosidase (GCase) | 5.2 | 30 nM | [7] |
| Cell Proliferation | Wild Type Fibroblasts | N/A | 20% reduction at 20 mM (Isofagomine-tartrate) |[9] |
Experimental Protocols
Protocol 1: Cellular Treatment and Lysate Preparation
-
Cell Plating: Plate cells (e.g., patient-derived fibroblasts) in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 30 µM).
-
Incubation: Remove the old medium from the cells and replace it with the compound-containing medium. Incubate the cells for an appropriate duration, typically 3-5 days, to allow for enzyme synthesis, folding, and trafficking.[5]
-
Washout (Critical Step): After incubation, aspirate the compound-containing medium. Wash the cells twice with sterile phosphate-buffered saline (PBS). Add fresh, compound-free culture medium to the cells.
-
Recovery: Incubate the cells in the compound-free medium for at least 24 hours to ensure the inhibitor has dissociated from the enzyme's active site.[6]
-
Cell Lysis: After the recovery period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Collect the lysate for subsequent assays.
Protocol 2: Glucocerebrosidase (GCase) Activity Assay
-
Lysate Preparation: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a microplate, combine a standardized amount of protein lysate with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[9]
-
Assay Buffer: The reaction should be performed in an acidic buffer appropriate for lysosomal enzymes (e.g., 0.1 M sodium citrate, 0.2 M sodium phosphate, pH 5.2).[9]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding a high pH stop buffer (e.g., 0.4 M glycine buffer, pH 10.8).[9]
-
Measurement: Read the fluorescence on a microplate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with free 4-methylumbelliferone (4-MU) and normalize to the total protein concentration.
Visualizations
Caption: Mechanism of this compound (DGDP) as a pharmacological chaperone.
Caption: Recommended experimental workflow for using DGDP in cellular models.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 3. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental conditions for 2,5-Anhydro-2,5-imino-D-glucitol inhibition studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining experimental conditions involving the glycosidase inhibitor 2,5-Anhydro-2,5-imino-D-glucitol, also known as Isofagomine (IFG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Isofagomine)?
A1: this compound (Isofagomine or IFG) is a potent and selective iminosugar-based inhibitor of glycosidase enzymes. It functions as a transition state analogue, mimicking the structure of the sugar moiety during the hydrolysis of the glycosidic bond.[1] This allows it to competitively inhibit target enzymes, such as lysosomal alpha-glucosidase (GAA) and acid β-glucosidase (GCase).[1][2] In some cases, particularly with mutant enzymes found in lysosomal storage disorders like Gaucher disease, IFG can also act as a pharmacological chaperone. By binding to the enzyme in the endoplasmic reticulum, it helps facilitate proper folding and transport to the lysosome, ultimately increasing the total amount of active enzyme.[2][3][4]
Q2: Against which enzymes is Isofagomine most and least effective?
A2: Isofagomine's inhibitory activity is highly selective. It is a potent inhibitor of acid β-glucosidase (GCase), with IC50 values in the nanomolar range.[3] However, it is a very weak inhibitor of other glycosidases such as lysosomal acid α-glucosidase (IC50 of 1 mM), intestinal sucrase (IC50 >500 μM), and α-1,2 glucosidase II (IC50 of ~200 μM).[5]
Q3: How does pH affect the inhibitory activity of Isofagomine?
A3: The inhibitory potency of Isofagomine is pH-dependent. For acid β-glucosidase (GCase), it is a more potent inhibitor at a neutral pH (like that of the endoplasmic reticulum) than at an acidic pH (like that of the lysosome). For example, wild-type GCase was about 6-fold more sensitive to IFG at pH 7.2 than at pH 5.2.[3] This property is crucial for its function as a pharmacological chaperone, allowing it to bind and stabilize the enzyme during synthesis and then dissociate in the lysosome to allow substrate binding.[4][6]
Q4: What is a typical concentration range for Isofagomine in cell-based assays?
A4: For pharmacological chaperone activity in fibroblast cell lines (e.g., those from Gaucher disease patients), concentrations typically range from 10 µM to 100 µM. Optimal enhancement of enzyme activity has been observed at around 30 µM after 3 to 5 days of treatment.[3] For direct inhibition assays, the concentration will depend on the target enzyme's sensitivity, but for potent targets like GCase, nanomolar concentrations are effective.[3]
Quantitative Data Summary
The inhibitory potency of Isofagomine (IFG) varies significantly depending on the target enzyme and the experimental conditions, such as pH.
Table 1: IC50 Values of Isofagomine (IFG) Against Various Glycosidases
| Enzyme Target | Source / Condition | IC50 Value (µM) | Reference |
| Acid β-Glucosidase (Wild-Type) | pH 7.2 | ~0.007 (7 nM) | [3] |
| Acid β-Glucosidase (Wild-Type) | pH 5.2 | ~0.042 (42 nM) | [3] |
| Acid β-Glucosidase (N370S Mutant) | pH 7.2 | ~0.021 (21 nM) | [3] |
| Acid β-Glucosidase (N370S Mutant) | pH 5.2 | ~0.140 (140 nM) | [3] |
| Isomaltase | Human Intestinal | 100 | [5] |
| α-1,2 Glucosidase II | Wild-Type Fibroblast Lysate | 200 | [5] |
| Sucrase | Human Intestinal | >500 | [5] |
| Acid α-Glucosidase | Lysosomal | 1000 | [5] |
Experimental Protocols & Methodologies
Protocol: Determination of IC50 for Glycosidase Inhibition
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Isofagomine against a target glycosidase using a chromogenic substrate.
1. Materials and Reagents:
-
Target Glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Isofagomine (this compound)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Stopping Reagent (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
2. Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the glycosidase enzyme in cold assay buffer to a working concentration (e.g., 0.2 U/mL).[7] Keep on ice.
-
Prepare a stock solution of Isofagomine in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations (e.g., 10-fold dilutions from 1 mM to 0.1 nM).
-
Prepare the substrate solution (e.g., 2.5 mM pNPG) in the assay buffer.[7]
-
-
Assay Setup (in 96-well plate):
-
Test Wells: Add 40 µL of assay buffer, 40 µL of each Isofagomine dilution, and 80 µL of the enzyme solution.[7]
-
Positive Control (100% Activity): Add 80 µL of assay buffer and 80 µL of the enzyme solution.
-
Negative Control (Blank): Add 120 µL of assay buffer and 80 µL of the enzyme solution (substrate will be added after the stopping reagent).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.[7] This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 80 µL of the pNPG substrate solution to all wells except the blank.[7]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[7] The reaction time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding 150 µL of 0.2 M Na₂CO₃ solution to all wells.[7] This shifts the pH, inactivating the enzyme and developing the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each Isofagomine concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Workflows and Pathways
Caption: A typical experimental workflow for determining the IC50 of an inhibitor.
Caption: Isofagomine competitively binds to the enzyme's active site, blocking the substrate.
Troubleshooting Guide
This section addresses common issues encountered during glycosidase inhibition assays.
Q: My IC50 value is significantly different from published values. What are the potential causes? A: Discrepancies in IC50 values are common and can arise from several factors:
-
Assay Conditions: Variations in pH, temperature, incubation time, and buffer composition can significantly impact enzyme activity and inhibitor potency.[8] Ensure your conditions precisely match the literature you are comparing against.
-
Enzyme Source and Purity: Enzymes from different suppliers or batches can have varying activity levels. The purity of the enzyme is also critical.[8]
-
Substrate Concentration: For competitive inhibitors like Isofagomine, the IC50 value is dependent on the substrate concentration. The relationship is described by the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)).[9] Using a substrate concentration far from the enzyme's Km value will alter the apparent IC50.[8]
-
Inhibitor Purity and Stability: Verify the purity of your Isofagomine stock and ensure it has been stored correctly to prevent degradation.
Q: The enzyme activity is very low or absent, even in my positive control wells. How can I fix this? A: This issue points to a problem with the enzyme or assay setup:
-
Improper Enzyme Storage/Handling: Enzymes are sensitive. Avoid repeated freeze-thaw cycles by preparing aliquots. Always store at the recommended temperature (e.g., -80°C).[8][10]
-
Incorrect Assay Buffer: Verify the pH of your buffer.[10] Using a buffer that is too cold can dramatically slow the reaction; ensure it is at room temperature or the specified assay temperature (e.g., 37°C) before use.[10][11]
-
Degraded Substrate/Cofactors: Prepare substrate solutions fresh for each experiment to avoid degradation.[8]
-
Interfering Substances: Ensure your sample preparation does not introduce interfering substances like EDTA, SDS, or high concentrations of organic solvents (e.g., DMSO should typically be ≤0.5%).[8][11]
Q: My results are not reproducible between experiments. What should I check? A: Poor reproducibility often stems from minor inconsistencies in the protocol:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Ensure pipettes are calibrated.[11]
-
Inconsistent Incubation Times: Use a multichannel pipette or a repeating pipette to start and stop reactions at precise, consistent intervals.[8]
-
Plate Edge Effects: Evaporation can occur in the outer wells of a 96-well plate, concentrating the reagents. To mitigate this, avoid using the outermost wells or fill them with buffer/water.[10]
-
Incomplete Mixing: Ensure all reagents are mixed thoroughly but gently after addition.[8]
Caption: A decision tree to diagnose common problems in enzyme inhibition assays.
References
- 1. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 2. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-EPMC2543937 - Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. - OmicsDI [omicsdi.org]
- 7. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to the Validation of GLUT5 Inhibitors: Focus on 2,5-Anhydro-D-mannitol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the fructose transporter GLUT5, a protein of significant interest in metabolic diseases and oncology. While the initial query focused on 2,5-Anhydro-2,5-imino-D-glucitol, current scientific literature more substantially supports the role of a related compound, 2,5-Anhydro-D-mannitol , and its derivatives as competitive inhibitors of GLUT5. This document will therefore focus on the validation of 2,5-Anhydro-D-mannitol and compare its performance with other notable GLUT5 inhibitors, providing supporting experimental data and detailed protocols.
Introduction to GLUT5 Inhibition
GLUT5 is a facilitative transporter responsible for the uptake of fructose from the small intestine and is overexpressed in various cancer types, including breast cancer, making it a compelling therapeutic target.[1][2] By blocking GLUT5, inhibitors can deprive cancer cells of a key energy source, potentially hindering their growth and proliferation.[3] The development of potent and selective GLUT5 inhibitors is a critical area of research for novel diagnostic and therapeutic strategies.
Comparative Analysis of GLUT5 Inhibitors
The inhibitory potency of various compounds against GLUT5 is typically determined through competitive binding assays. These assays measure the ability of a test compound to inhibit the uptake of a labeled fructose analog, such as 6-[¹⁸F]FDF (6-deoxy-6-fluoro-D-fructose) or other fluorescently or radiolabeled derivatives, into cells expressing GLUT5.[1][3] The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these inhibitors.
| Inhibitor Class | Compound | Cell Line | Labeled Substrate | IC₅₀/Kᵢ | Citation |
| Fructose Analogs | 2,5-Anhydro-D-mannitol | EMT6 (murine breast cancer) | 6-[¹⁸F]FDF | Similar affinity to fructose | [3] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | EMT6 (murine breast cancer) | 6-[¹⁸F]FDF | ~20 mM | [3] | |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | MCF7 (human breast cancer) | - | Kᵢ: 2.3–2.7 mM | [3] | |
| C-3 Modified 2,5-Anhydro-D-mannitol Analog 10 (3-(3-(4-nitrophenyl)ureido) modification) | EMT6 (murine breast cancer) | 6-[¹⁸F]FDF | 1.9 ± 0.3 mM | [3] | |
| Small Molecules | N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | Proteoliposomes | ¹⁴C-fructose | IC₅₀: 0.10 ± 0.03 mM | [4][5] |
| N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | MCF7 (human breast cancer) | Fructose | Kᵢ: 3.2 ± 0.4 μM | [4][6] | |
| S-700 | CHO (human GLUT5-overexpressed) | Fructose | IC₅₀: 59 nM | [7] | |
| S-700 | CHO (mouse GLUT5-overexpressed) | Fructose | IC₅₀: 28 nM | [7] | |
| Natural Products | Green Tea Catechins | - | - | IC₅₀: ~5 mM | [5] |
| Rubusoside | Proteoliposomes | Fructose | IC₅₀: ~5 mM | [8] | |
| Quercetin | Caco-2 | Fructose | 29.64 µg/mL | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. Below is a generalized protocol for a cell-based GLUT5 inhibition assay.
Protocol: In Vitro GLUT5 Inhibition Assay
This protocol describes a competitive binding assay to determine the inhibitory potential of a test compound against GLUT5-mediated fructose uptake.
1. Cell Culture and Seeding:
-
Culture a cell line with high GLUT5 expression (e.g., EMT6, MCF7, or GLUT5-overexpressing CHO cells) in appropriate growth medium.
-
Seed the cells in 12-well or 96-well plates and allow them to adhere and grow for 24-48 hours to reach optimal confluency.[1][2]
2. Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor. For 2,5-Anhydro-D-mannitol derivatives, dissolve in ≤0.1% DMSO and then dilute to the desired concentrations in Krebs-Ringer Buffer (KRB).[1][3]
-
Prepare a solution of a labeled fructose analog (e.g., 6-[¹⁸F]FDF or a fluorescent derivative) in KRB.
3. Inhibition Assay:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).[1]
-
Add serial dilutions of the test inhibitor to the respective wells. Include a vehicle control (KRB with DMSO, if applicable) and a positive control (a known GLUT5 inhibitor).[1]
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.[1]
-
Initiate fructose uptake by adding the labeled fructose analog solution to all wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.[1]
4. Termination and Measurement:
-
Terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold PBS to remove extracellular labeled substrate.[1]
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular concentration of the labeled fructose analog using a gamma counter (for radiolabels) or a fluorescence plate reader (for fluorescent labels).
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Competitive inhibition of fructose transport via GLUT5.
Caption: Workflow for a GLUT5 competitive inhibition assay.
Conclusion
The validation of 2,5-Anhydro-D-mannitol and its derivatives as potent GLUT5 inhibitors provides a strong foundation for the development of novel therapeutics targeting fructose metabolism. This guide offers a comparative overview of the inhibitory landscape, highlighting the superior potency of small molecules like MSNBA and S-700. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers aiming to investigate and develop the next generation of GLUT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Blockade of fructose transporter protein GLUT5 inhibits proliferation of colon cancer cells: proof of concept for a new class of anti-tumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2,5-Anhydro-2,5-imino-D-glucitol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,5-Anhydro-2,5-imino-D-glucitol analogs and related isofagomine derivatives, focusing on their structure-activity relationship (SAR) as glycosidase inhibitors and pharmacological chaperones for Gaucher disease. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in research and development.
Performance Comparison of Analogs
The inhibitory potency and pharmacological chaperone activity of this compound and isofagomine analogs are significantly influenced by their stereochemistry and the nature of substituents on the imino sugar core. The following tables summarize the quantitative data on their activity against β-glucocerebrosidase (GCase) and their ability to enhance GCase activity in patient-derived fibroblasts.
Inhibitory Activity against β-Glucocerebrosidase (GCase)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting enzyme activity. The data reveals that isofagomine analogs generally exhibit lower IC₅₀ values, indicating higher potency, as compared to the this compound derivatives tested against wild-type GCase (Cerezyme).[1] Modifications at the nitrogen atom, such as the addition of an adamantyl amide alkyl chain, significantly impact the inhibitory activity.[1][2]
| Compound | Core Structure | N-Substituent | IC₅₀ (µM) against Cerezyme |
| 1 | This compound | Adamantanyl-butanamide | 507 |
| 2 | This compound | Adamantanyl-pentanamide | 393 |
| 3 | Isofagomine | Adamantanyl-butanamide | 18 |
| 4 | Isofagomine | Adamantanyl-pentanamide | 11 |
| 5 | Isofagomine | Adamantanyl-hexanamide | 94 |
| L-Isofagomine | Isofagomine (L-isomer) | - | 8.7 |
| Isofagomine | Isofagomine | - | 0.03 (Ki) |
Data sourced from multiple studies.[1][3][4]
Pharmacological Chaperone Activity in Gaucher Disease Fibroblasts
Pharmacological chaperones are small molecules that can stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome. The efficacy of these analogs is often measured as the fold increase in GCase activity in patient-derived fibroblasts harboring specific mutations, such as N370S and G202R.[1][2] The isofagomine-based compounds with adamantyl amide linkers have demonstrated significant enhancement of GCase activity in these cellular models.[1][2]
| Compound | Core Structure | N-Substituent | Max. GCase Activity Increase (N370S fibroblasts) | Max. GCase Activity Increase (G202R fibroblasts) |
| 1 | This compound | Adamantanyl-butanamide | 2.2-fold | 1.6-fold |
| 2 | This compound | Adamantanyl-pentanamide | 1.4-fold | 2.2-fold |
| 3 | Isofagomine | Adamantanyl-butanamide | 2.5-fold | 7.0-fold |
| 4 | Isofagomine | Adamantanyl-pentanamide | 1.9-fold | 7.2-fold |
| 5 | Isofagomine | Adamantanyl-hexanamide | 2.3-fold | 5.1-fold |
Data represents the maximum fold increase observed at optimal compound concentrations.[1]
Key Structure-Activity Relationship Insights
-
Core Structure: The piperidine ring of isofagomine appears to be a more potent scaffold for GCase inhibition and chaperoning compared to the pyrrolidine ring of this compound.
-
Stereochemistry: The stereochemistry of the hydroxyl groups is critical for activity. For instance, epimerization at the C3 position of D-isofagomine drastically reduces its inhibitory potency.[1][4]
-
N-Substituents: The addition of a hydrophobic alkyl adamantyl amide group at the nitrogen atom can significantly enhance the pharmacological chaperone activity.[1][2] It is hypothesized that this group interacts with a hydrophobic groove near the GCase active site, providing additional stability to the enzyme.[2]
-
Linker Length: The length of the alkyl linker between the imino sugar core and the adamantyl amide group also influences the chaperone activity, with optimal lengths observed for butanamide and pentanamide linkers in the tested series.[1]
Experimental Protocols
Synthesis of N-Alkylated Analogs
The N-alkylated this compound and isofagomine analogs were synthesized via reductive amination.[2]
-
Aldehyde Synthesis: An ω-lactone is treated with amantadine in the presence of AlCl₃ in CH₂Cl₂ to open the lactone ring, yielding a hydroxyl group.
-
Oxidation: The resulting hydroxyl group is oxidized to the corresponding aldehyde using Swern oxidation.
-
Reductive Amination: The aldehyde is then reacted with either this compound or isofagomine in the presence of a reducing agent to form the final N-alkylated product.
Glucosidase Inhibition Assay
The inhibitory activity of the analogs against β-glucosidase is determined using a fluorometric assay with a synthetic substrate.
-
Enzyme Preparation: Recombinant human GCase (Cerezyme) is diluted in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0) containing a detergent like Triton X-100.
-
Assay Reaction: The enzyme solution is added to a substrate solution (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) in the presence of varying concentrations of the inhibitor compound.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., 0.2 M glycine buffer, pH 10.8).
-
Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
IC₅₀ Determination: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Glucocerebrosidase Activity Assay in Fibroblasts
This assay measures the ability of the compounds to act as pharmacological chaperones and increase the activity of mutant GCase in patient-derived cells.[1]
-
Cell Culture: Human fibroblasts from Gaucher disease patients (e.g., with N370S or G202R mutations) are cultured in appropriate media.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compounds for several days (e.g., 5 days) to allow for chaperone-mediated enzyme stabilization and trafficking.
-
Cell Lysis: After incubation, the cells are washed and lysed to release the cellular proteins, including GCase.
-
Enzyme Activity Measurement: The GCase activity in the cell lysates is measured using a fluorogenic substrate as described in the glucosidase inhibition assay.
-
Data Analysis: The GCase activity in treated cells is compared to that in untreated cells to determine the fold increase in enzyme activity. A control with conduritol B epoxide, an irreversible GCase inhibitor, is used to assess the extent of non-lysosomal GC activity.[1]
Visualizations
Pharmacological Chaperone Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and SAR studies of D- and L-isofagomine isomers as human β-glucocerebrosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Glycosidase Inhibitory Activity of 2,5-dideoxy-2,5-imino-D-glucitol and 2,5-dideoxy-2,5-imino-D-mannitol (DMDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycosidase inhibitory activities of two prominent iminosugars, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) and 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, making them potent inhibitors of glycosidases by mimicking the transition state of glycosidic bond cleavage.[1] This comparative analysis is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for key assays.
Inhibitory Activity: A Quantitative Comparison
The inhibitory potential of DGDP and DMDP against various glycosidases is summarized below. It is important to note that the inhibitory activity can vary significantly depending on the enzyme source, substrate used, and assay conditions.
| Compound | Enzyme | Enzyme Source | Substrate | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | α-Glucosidase (Maltase) | Rat Intestine | Maltose | Kᵢ: 8.1 µM | [2] |
| 2,5-dideoxy-2,5-imino-L-mannitol (L-DMDP) | α-Glucosidase (Maltase) | Rat Intestine | Maltose | Kᵢ: 0.081 µM | [2] |
| 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) | α-Glucosidase | Not specified | Not specified | Potent inhibitor | [3] |
| 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) | β-Glucosidase | Not specified | Not specified | Potent inhibitor | [3] |
Note: A direct comparative study with a wide range of enzymes for both compounds is limited in the currently available literature. The data presented here is compiled from studies focusing on specific enzymes. The enantiomer of DMDP, L-DMDP, is included to provide context on the stereochemical sensitivity of enzyme inhibition. L-DMDP has been shown to be a more potent and specific inhibitor of several mammalian α-glucosidases compared to the natural product DMDP.
Mechanism of Action and Relevant Signaling Pathway
Both DGDP and DMDP are competitive inhibitors of glycosidases. Their protonated nitrogen atom at physiological pH mimics the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This high-affinity binding to the enzyme's active site prevents the natural substrate from being hydrolyzed.
One of the most significant pathways affected by α-glucosidase inhibitors like DGDP and DMDP is the N-linked glycosylation pathway in the endoplasmic reticulum (ER). This pathway is crucial for the proper folding of many viral and cellular glycoproteins. α-Glucosidases I and II are key enzymes in this pathway, responsible for trimming glucose residues from the N-linked glycan precursor. Inhibition of these enzymes leads to the accumulation of monoglucosylated glycoproteins, which can disrupt the calnexin/calreticulin chaperone cycle, leading to protein misfolding and degradation. This mechanism is the basis for the antiviral activity of many iminosugars.
Caption: N-linked glycosylation pathway and the inhibitory action of DGDP/DMDP.
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of DGDP and DMDP against α-glucosidase and β-glucosidase.
α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays for α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
2,5-dideoxy-2,5-imino-D-glucitol (DGDP)
-
2,5-dideoxy-2,5-imino-D-mannitol (DMDP)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (1 U/mL) in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of pNPG (5 mM) in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare stock solutions of DGDP, DMDP, and acarbose in DMSO. A typical starting stock concentration is 10 mM.
-
Prepare serial dilutions of the inhibitors and acarbose in DMSO to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay in 96-well Plate:
-
In each well, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
Add 10 µL of the inhibitor solution (DGDP, DMDP, or acarbose at various concentrations). For the control (no inhibitor), add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution (0.1 U/mL final concentration) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (1 mM final concentration) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:
-
A_control = Absorbance of the control (enzyme + substrate + DMSO)
-
A_inhibitor = Absorbance of the reaction with the inhibitor
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
β-Glucosidase Inhibition Assay
This protocol is similar to the α-glucosidase assay, with modifications for the specific enzyme and substrate.
Materials:
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)
-
p-nitrophenyl-β-D-glucopyranoside (pNP-β-G) (Substrate)
-
2,5-dideoxy-2,5-imino-D-glucitol (DGDP)
-
2,5-dideoxy-2,5-imino-D-mannitol (DMDP)
-
Deoxynojirimycin (DNJ) (Positive Control)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase (1 U/mL) in 100 mM sodium acetate buffer (pH 5.0).
-
Prepare a stock solution of pNP-β-G (5 mM) in 100 mM sodium acetate buffer (pH 5.0).
-
Prepare stock solutions and serial dilutions of DGDP, DMDP, and DNJ in DMSO as described for the α-glucosidase assay.
-
-
Assay in 96-well Plate:
-
Follow the same steps as for the α-glucosidase assay, but use 100 mM sodium acetate buffer (pH 5.0) instead of phosphate buffer.
-
The final concentrations in the reaction mixture should be: β-glucosidase (0.1 U/mL), pNP-β-G (1 mM), and the respective inhibitor concentrations.
-
-
Measurement and Calculation:
-
Measure the absorbance at 405 nm and calculate the percentage of inhibition and IC₅₀ values as described for the α-glucosidase assay.
-
Experimental Workflow for IC₅₀ Determination
The general workflow for determining and comparing the IC₅₀ values of DGDP and DMDP is illustrated in the following diagram.
Caption: Workflow for IC₅₀ determination and comparison of DGDP and DMDP.
Conclusion
Both 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) and 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are significant inhibitors of glycosidases, with potential applications in various therapeutic areas. While both compounds are known to be potent inhibitors, their specific activities can vary depending on the target enzyme's origin and type. The available data suggests that stereochemistry plays a crucial role in the inhibitory potency, as evidenced by the higher activity of L-DMDP compared to its natural enantiomer. Further comprehensive side-by-side studies are warranted to fully elucidate the comparative inhibitory profiles of DGDP and DMDP against a broader range of glycosidases. The provided protocols offer a standardized framework for conducting such comparative analyses, which will be invaluable for the rational design and development of novel glycosidase inhibitors.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. C-branched iminosugars: α-glucosidase inhibition by enantiomers of isoDMDP, isoDGDP, and isoDAB-L-isoDMDP compared to miglitol and miglustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Iminosugar Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth examination of the efficacy, selectivity, and mechanisms of action of various iminosugar inhibitors, supported by quantitative data and detailed experimental protocols.
Iminosugars, a class of carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, have garnered significant attention in therapeutic research due to their ability to competitively inhibit glycosidases and glycosyltransferases.[1][2] These enzymes play crucial roles in a wide array of biological processes, including viral glycoprotein folding, intestinal carbohydrate digestion, and glycosphingolipid biosynthesis.[3][4] Consequently, iminosugar inhibitors have emerged as promising therapeutic agents for a variety of diseases, including viral infections, type 2 diabetes, and lysosomal storage disorders like Gaucher disease.[1][5][6]
This guide provides a comparative analysis of different iminosugar inhibitors, focusing on their performance against key enzymatic targets. Quantitative data on their inhibitory potency are presented in clearly structured tables, and detailed methodologies for essential experiments are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the complex biological processes involved.
Mechanism of Action: Disrupting Glycosylation and Beyond
The primary mechanism of action for most iminosugar inhibitors is the competitive inhibition of glycosidases.[4] Their structural similarity to the natural monosaccharide substrates allows them to bind to the active site of these enzymes, thereby preventing the cleavage of glycosidic bonds.[1]
A key therapeutic application stemming from this mechanism is the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are essential for the proper folding of viral glycoproteins. By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from N-linked glycans on newly synthesized viral proteins. This disruption leads to misfolded glycoproteins, which are then targeted for degradation through the ER-associated degradation (ERAD) pathway, ultimately reducing the production of infectious viral particles.[3][7] This host-targeted antiviral strategy is advantageous as it is less susceptible to the development of viral resistance.[8]
Beyond their antiviral effects, iminosugar-mediated inhibition of glycosidases has other important therapeutic implications. Inhibition of intestinal α-glucosidases by iminosugars like miglitol is a well-established strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[5] Furthermore, inhibitors of glucosylceramide synthase, such as miglustat, are used in substrate reduction therapy for Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[6]
Quantitative Comparison of Inhibitory Potency
The efficacy of iminosugar inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize the inhibitory activities of several prominent iminosugar inhibitors against their primary enzyme targets.
| Iminosugar Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference(s) |
| 1-Deoxynojirimycin (DNJ) | Yeast α-Glucosidase | 54 | - | [5] |
| ER α-Glucosidase II | 16 | - | [5] | |
| N-Butyl-deoxynojirimycin (NB-DNJ / Miglustat) | Yeast α-Glucosidase | >500 | - | [5] |
| ER α-Glucosidase I | ~0.05 | - | [4] | |
| ER α-Glucosidase II | ~5.0 | - | [4] | |
| Glucosylceramide Synthase | 50 | - | ||
| Miglitol | Yeast α-Glucosidase | >1000 | - | [5] |
| Rice α-Glucosidase | 0.05 | - | [5] | |
| Castanospermine | ER α-Glucosidase I & II | - | - | [7] |
| UV-4B | ER α-Glucosidase I | - | - | [4][9] |
| ER α-Glucosidase II | - | - | [9] | |
| Celgosivir | ER α-Glucosidase I & II | - | - | [4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, enzyme source, and substrate used. Data from different sources should be compared with caution.
In Vivo Efficacy of Iminosugar Inhibitors
Several iminosugar inhibitors have demonstrated promising antiviral efficacy in animal models. These studies are crucial for validating the therapeutic potential of these compounds and guiding their development for clinical use.
| Iminosugar Inhibitor | Virus/Disease Model | Animal Model | Key Findings | Reference(s) |
| UV-4B | Dengue Virus | AG129 Mice | Reduced mortality, viremia, and cytokine storm. | [9] |
| Influenza A (H1N1, H3N2) & B | Mice | Significant survival benefit. | [9] | |
| UV-12 | Dengue Virus | Mice | Efficacious in mouse models. | [9][10] |
| Influenza Virus | Mice | Efficacious in mouse models. | [10] | |
| Celgosivir | Dengue Virus | Mice | Dosing regimen critical for efficacy. | |
| NB-DNJ | Bovine Viral Diarrhea Virus (BVDV) | - | Dose-dependent inhibition of cytopathic effect. | [11] |
| NN-DNJ | Bovine Viral Diarrhea Virus (BVDV) | - | More potent than NB-DNJ in inhibiting cytopathic effect. | [11] |
Signaling Pathways and Experimental Workflows
The inhibition of ER α-glucosidases by iminosugars leads to the accumulation of misfolded glycoproteins, triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Iminosugar antivirals: the therapeutic sweet spot | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Iminosugar UV-12 with Activity against the Diverse Viruses Influenza and Dengue (Novel Iminosugar Antiviral for Influenza and Dengue) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Unveiling the Potent Inhibition of Alpha-Glucosidase by 2,5-Anhydro-2,5-imino-D-glucitol: A Comparative Analysis
For researchers and drug development professionals, understanding the inhibitory mechanisms of alpha-glucosidase inhibitors is paramount in the quest for effective type 2 diabetes treatments. This guide provides a comprehensive comparison of 2,5-Anhydro-2,5-imino-D-glucitol with other alpha-glucosidase inhibitors, supported by experimental data and detailed protocols to confirm its inhibitory action.
This compound, an iminosugar, has demonstrated potent inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, this compound can effectively blunt postprandial blood glucose spikes, a key therapeutic strategy in managing type 2 diabetes. This guide delves into the specifics of its inhibitory mechanism and compares its efficacy against established alpha-glucosidase inhibitors.
Comparative Inhibitory Activity
To objectively assess the performance of this compound, a comparison of its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) with other known alpha-glucosidase inhibitors is essential. The data presented below is synthesized from various studies, and it is important to note that absolute values can vary based on the specific experimental conditions, such as the source of the alpha-glucosidase (e.g., yeast, rat intestine) and the substrate used.
| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) |
| This compound | Competitive | Data not consistently reported across comparative studies | Potent inhibitor, but specific comparative values are scarce |
| Acarbose | Competitive | Varies (e.g., 700 µM for yeast α-glucosidase)[1] | Wide range reported (e.g., 262.32 µg/mL, 272.72 µg/mL)[2][3] |
| Miglitol | Competitive | Data not consistently reported across comparative studies | Generally considered more potent than acarbose on a weight basis[4] |
| Voglibose | Competitive | Data not consistently reported across comparative studies | Often shows high efficacy in reducing postprandial glucose[2] |
Note: Direct comparative studies providing Ki and IC50 values for all listed inhibitors under identical conditions are limited. The provided data is illustrative of typical findings.
Experimental Protocols
To confirm the inhibitory mechanism and potency of this compound, a standardized in vitro alpha-glucosidase inhibition assay is employed.
Key Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
Objective: To determine the type of inhibition and the inhibitory constants (Ki and IC50) of this compound against alpha-glucosidase.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test inhibitor)
-
Acarbose or Miglitol (positive control)
-
Phosphate buffer (e.g., 50-100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1-1 M) to stop the reaction
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of alpha-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Prepare stock solutions of the test inhibitor and positive controls at various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed volume of the alpha-glucosidase solution to each well.
-
Add varying concentrations of the test inhibitor or positive control to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C)[6][9].
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPG substrate to each well[9].
-
Incubate the reaction mixture for a specific duration (e.g., 20-30 minutes) at the same temperature[9][10].
-
Stop the reaction by adding a sodium carbonate solution. The addition of Na2CO3 increases the pH and stops the enzymatic reaction, while also developing the color of the p-nitrophenol product[9].
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader[9].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.
-
Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate])[11]. The pattern of the lines with and without the inhibitor will reveal the type of inhibition (competitive, non-competitive, or uncompetitive)[11].
-
The Ki value for a competitive inhibitor can be determined from the Lineweaver-Burk plot or by non-linear regression analysis of the kinetic data.
-
Visualizing the Experimental Workflow and Inhibitory Mechanism
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining alpha-glucosidase inhibition.
Caption: Mechanism of competitive inhibition of alpha-glucosidase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. The effect of acarbose and miglitol (BAY-M-1099) on postprandial glucose levels following ingestion of various sources of starch by nondiabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro [frontiersin.org]
- 7. Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prospect for pyrrolidine iminosugars as antidiabetic α-glucosidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. abcam.com [abcam.com]
- 11. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Comparative Analysis of 2,5-Anhydro-2,5-imino-D-glucitol and Other Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic cross-reactivity of 2,5-Anhydro-2,5-imino-D-glucitol, a potent glycosidase inhibitor, with other well-characterized iminosugar inhibitors. The data presented herein is intended to assist researchers in selecting appropriate tools for studying carbohydrate-mediated biological processes and for the development of therapeutic agents targeting glycosidases.
Introduction to Iminosugar-based Glycosidase Inhibitors
Iminosugars are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. These inhibitors are invaluable as chemical tools to probe the function of glycosidases and as therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders such as Gaucher disease.
This guide focuses on the cross-reactivity profile of this compound (also known as 2,5-dideoxy-2,5-imino-D-glucitol, DGDP) and compares its inhibitory activity with that of isofagomine, 1-deoxynojirimycin (DNJ), and N-butyldeoxynojirimycin (NB-DNJ). Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and for designing new therapeutic strategies with minimal off-target effects.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its analogs against a panel of glycosidases is summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), have been compiled from various studies. It is important to note that assay conditions, such as pH and the specific substrate used, can influence these values.
| Enzyme | This compound (DGDP) | Isofagomine | 1-Deoxynojirimycin (DNJ) | N-Butyldeoxynojirimycin (NB-DNJ) |
| α-Glucosidase (yeast) | Potent inhibitor[1] | - | Potent inhibitor[2] | - |
| β-Glucosidase (almond) | Potent inhibitor[1] | - | - | - |
| Glucocerebrosidase (GCase) | IC50 = 507 µM | Ki ~30 nM[3] | - | Ki = 34 µM[4] |
| Sucrase (intestinal) | - | IC50 > 500 µM[5] | - | IC50 = 0.43 µM[5] |
| Isomaltase (intestinal) | - | IC50 = 100 µM[5] | - | IC50 = 0.34 µM[5] |
| Lactase (intestinal) | - | Poor inhibitor[5] | - | Poor inhibitor[5] |
| Lysosomal α-glucosidase | - | IC50 = 1 mM[5] | - | Strong inhibitor[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of compounds against common glycosidases.
General Principle of Glycosidase Inhibition Assays
Glycosidase activity is typically monitored by the enzymatic hydrolysis of a chromogenic or fluorogenic substrate. The rate of formation of the product, a colored or fluorescent molecule, is measured over time. In the presence of an inhibitor, the rate of this reaction decreases. The inhibitory potency is quantified by determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.
α-Glucosidase Inhibition Assay
This assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 67 mM, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M or 100 mM)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add a defined volume of phosphate buffer, the α-glucosidase solution, and the inhibitor solution to each well.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C)[7][8].
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature[7].
-
Stop the reaction by adding a sodium carbonate solution, which also develops the color of the product, p-nitrophenol[6][8].
-
Measure the absorbance of each well at 405 nm using a microplate reader[9].
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Glucosidase and β-Glucocerebrosidase (GCase) Inhibition Assay
This assay employs the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc).
Materials:
-
β-Glucosidase or recombinant human GCase (Cerezyme®)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc)
-
Appropriate buffer (e.g., citrate-phosphate buffer, pH 5.4 for GCase)[10]
-
Test inhibitor
-
Glycine-NaOH buffer (e.g., 0.2 M, pH 10.8) to stop the reaction[11]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
To the wells of a black microplate, add the appropriate buffer, the enzyme solution, and the inhibitor solution.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a short period.
-
Start the reaction by adding the 4-MU-β-Glc substrate solution[12][13].
-
Incubate the plate for a specific time (e.g., 30 minutes) at the controlled temperature[11].
-
Terminate the reaction by adding the glycine-NaOH buffer[11]. This step also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).
-
Measure the fluorescence intensity with an excitation wavelength of around 365 nm and an emission wavelength of around 445 nm[11].
-
Calculate the percent inhibition and determine the IC50 value as described for the α-glucosidase assay.
Determination of the Inhibition Constant (Ki)
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed. The reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then fitted to kinetic models, often using Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[substrate]) or non-linear regression analysis. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for assessing glycosidase inhibition and the signaling pathway context in which these inhibitors are often studied, such as in Gaucher disease.
Caption: Workflow for determining glycosidase inhibitory activity.
Caption: Role of pharmacological chaperones in Gaucher disease.
Conclusion
This compound and its analogs are potent inhibitors of various glycosidases. The comparative data presented in this guide highlight the differences in their cross-reactivity profiles. While some inhibitors, like NB-DNJ, are potent against intestinal sucrase and isomaltase, others, such as isofagomine, show greater selectivity for glucocerebrosidase. This information, coupled with the provided experimental protocols, should serve as a valuable resource for researchers in the field of glycobiology and drug development. Careful consideration of an inhibitor's selectivity is paramount for the design and interpretation of experiments aimed at elucidating the roles of specific glycosidases in health and disease.
References
- 1. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scientificlabs.com [scientificlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of 2,5-Anhydro-2,5-imino-D-glucitol Derivatives: In Vitro Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 2,5-Anhydro-2,5-imino-D-glucitol derivatives based on available experimental data. While direct comparative in vivo efficacy studies for these specific derivatives are limited in the reviewed literature, this document summarizes the existing data on their biological activity at the molecular and cellular levels.
Derivatives of this compound are a class of iminosugars that have garnered interest for their potential as therapeutic agents, primarily due to their ability to inhibit glycosidases. This guide focuses on their evaluation as pharmacological chaperones for Gaucher disease, a lysosomal storage disorder caused by mutations in the glucocerebrosidase (GC) enzyme.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cell-based efficacy of two key this compound derivatives.
Table 1: In Vitro Inhibition of Wild-Type Glucocerebrosidase (Cerezyme)
| Derivative | Structure | IC₅₀ (µM) |
| 1 | N-(Adamantane-1-carbonyl)-4-((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)butanamide | 507 |
| 2 | N-(Adamantane-1-carbonyl)-5-((2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)pentanamide | 393 |
Data sourced from a study on glucocerebrosidase pharmacological chaperones.[1]
Table 2: Efficacy in N370S Mutant GC Fibroblast Cell Line
| Derivative | Concentration (µM) | Fold Increase in GC Activity |
| 1 | 30 | 2.2 |
| 2 | Not reported to be effective | - |
Data reflects the ability of the derivatives to rescue the function of a mutant glucocerebrosidase enzyme in patient-derived cells.[1]
Experimental Protocols
In Vitro Glucocerebrosidase Inhibition Assay
This assay determines the concentration of a derivative required to inhibit the activity of the wild-type GC enzyme by 50% (IC₅₀).
-
Enzyme Preparation: Wild-type glucocerebrosidase (Cerezyme) is diluted to a concentration of 1 ng/µL in a 0.1 M acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2% taurodeoxycholate.
-
Reaction Mixture: 23 µL of the diluted enzyme is added to 25 µL of a substrate solution in the presence or absence of varying concentrations of the test compound (2 µL).
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of 200 µL of glycine buffer (0.2 M, pH 10.8).
-
Fluorescence Measurement: The fluorescence of the product is measured using a fluorimeter with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.[1]
Intact Cell Glucocerebrosidase Activity Assay
This assay measures the ability of the derivatives to increase the activity of mutant GC enzyme within patient-derived fibroblast cells.
-
Cell Culture: Fibroblasts from a Gaucher disease patient with the N370S mutation are cultured in growth media.
-
Compound Treatment: The cells are incubated with varying concentrations of the this compound derivatives (up to 50 µM for derivative 1 ) for a specified period.
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the cellular components, including the GC enzyme.
-
Enzyme Activity Measurement: The activity of the GC enzyme in the cell lysate is measured using a fluorogenic substrate.
-
Data Analysis: The fold increase in GC activity is determined by comparing the enzyme activity in treated cells to that in untreated control cells.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating these derivatives.
Caption: Proposed mechanism of action for this compound derivatives as pharmacological chaperones.
Caption: Experimental workflow for the intact cell glucocerebrosidase activity assay.
Conclusion
The available data demonstrates that this compound derivatives can be chemically modified to inhibit the glucocerebrosidase enzyme in vitro and, more importantly, to act as pharmacological chaperones to increase the activity of mutant forms of the enzyme in a cellular context.[1] Specifically, derivative 1 shows promise in a cell-based model of Gaucher disease by significantly increasing mutant GC activity.[1]
It is important to note that a direct correlation between in vitro IC₅₀ values and cellular efficacy is not always observed.[1] Factors such as cell permeability and intracellular stability likely play a crucial role in the overall activity of these compounds. Further studies are required to establish the in vivo efficacy and pharmacokinetic profiles of these derivatives to fully assess their therapeutic potential.
References
A Comparative Guide to 2,5-Dideoxy-2,5-imino-D-glucitol (DNJ) and Other Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,5-dideoxy-2,5-imino-D-glucitol, more commonly known as 1-Deoxynojirimycin (DNJ), against other prominent glycosidase inhibitors.[1] DNJ is a naturally occurring iminosugar, notably found in mulberry leaves, that functions as a potent inhibitor of α-glucosidases.[2][3] This document details its mechanism of action, presents comparative quantitative data against well-known inhibitors like Acarbose, and provides a standard experimental protocol for assessing inhibitory activity.
Mechanism of Action: Competitive Inhibition
1-Deoxynojirimycin functions as a competitive inhibitor of α-glucosidase enzymes.[2][4] Its chemical structure closely resembles that of a glucose molecule. This structural mimicry allows it to bind with high affinity to the active site of α-glucosidases.[2] The protonated nitrogen atom within the DNJ ring mimics the positively charged transition state that forms during the normal enzymatic hydrolysis of a glycosidic bond.[2] By occupying the active site, DNJ effectively blocks access for the natural carbohydrate substrates, thereby preventing their breakdown and delaying the absorption of glucose.[1][2] This mechanism is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[5][6]
Caption: Competitive inhibition of α-glucosidase by DNJ.
Quantitative Performance Comparison
The efficacy of a glycosidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for DNJ and the widely used inhibitor Acarbose against α-glucosidase. It is critical to note that IC50 values can vary significantly based on the source of the enzyme (e.g., yeast, mammalian) and the specific assay conditions.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Comments |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase (S. cerevisiae) | 8.15 ± 0.12[7] | Potent natural iminosugar inhibitor. |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | 222.4 ± 0.50[8] | Demonstrates variability in reported IC50 values. |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | 0.093 ± 0.005[9] | Shows higher potency than Acarbose in this study. |
| Acarbose | α-Glucosidase | 822.0 ± 1.5[8] | A complex oligosaccharide used as a standard drug. |
| Acarbose | α-Glucosidase | 1.70 ± 0.24[9] | IC50 value for comparison in the same study as a potent DNJ finding. |
Note: IC50 values are sourced from different studies and are presented for comparative purposes. Direct comparison is most accurate when data is generated from the same head-to-head experiment.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This section details a common spectrophotometric method used to determine the inhibitory activity of compounds against α-glucosidase from Saccharomyces cerevisiae.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
1-Deoxynojirimycin (DNJ) and other test inhibitors
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 0.2 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitors in the phosphate buffer. Create a series of dilutions for each inhibitor to determine the IC50 value.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a volume of the α-glucosidase solution (e.g., 100 µL of 0.02 mg/mL) to wells containing various concentrations of the inhibitor (e.g., 50 µL).[7] Incubate this mixture at 37°C for a short period (e.g., 5-15 minutes).[7][10]
-
Initiation of Reaction: Add the pNPG substrate solution (e.g., 40 µL of 1 mM) to each well to start the enzymatic reaction.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).[7][10] The enzyme will hydrolyze pNPG to p-nitrophenol, which is a yellow-colored product.
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution (e.g., 60-200 µL).[7][10] The basic solution halts the enzyme's activity and develops the color of the p-nitrophenol.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[7][11] The intensity of the yellow color is directly proportional to the amount of product formed and thus to the enzyme's activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the reaction with no inhibitor.
-
Abs_sample: Absorbance of the reaction with the test inhibitor.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentrations and determine the IC50 value from the resulting dose-response curve.[10]
Caption: Standard workflow for an α-glucosidase inhibition assay.
References
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
Safety Operating Guide
Essential Safety and Operational Guide for 2,5-Anhydro-2,5-imino-D-glucitol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Anhydro-2,5-imino-D-glucitol. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on safety data sheet (SDS) guidelines.[1][2]
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be necessary. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., plastic or rubber), fire/flame resistant and impervious clothing, and an apron are recommended. Gloves should be inspected before use. | EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | MSHA/NIOSH approved or equivalent.[1][2][3] |
| General Hygiene | Wash hands thoroughly after handling. Contaminated clothing should be changed and washed before reuse. Do not eat, drink, or smoke in the work area.[3] | N/A |
Experimental Workflow and Handling Procedures
Following a structured workflow is essential for the safe handling of this compound, from preparation to disposal. The diagram below outlines the key steps and decision points for laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
